molecular formula C26H41NO2 B1155414 Buxbodine B CAS No. 390362-51-3

Buxbodine B

Cat. No.: B1155414
CAS No.: 390362-51-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buxbodine B is a useful research compound. Its molecular formula is C26H41NO2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3/t16-,17-,18-,19-,21-,23+,24-,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZQZWQHKWTQRO-YKKKOGGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Buxbodine B from Buxus macowanii: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for the isolation and characterization of Buxbodine B, a steroidal alkaloid, from the plant Buxus macowanii. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry. It outlines detailed experimental protocols, presents key quantitative data, and visualizes the experimental workflow and a relevant biological pathway.

Introduction to this compound

This compound is a steroidal alkaloid found in plants of the Buxus genus, notably Buxus macowanii.[1] Like many Buxus alkaloids, it possesses a complex chemical architecture based on a cycloartenol skeleton.[2] Structurally, this compound is characterized by a 9,10-cycloartane framework.[3] The biological activity of this compound has been a subject of interest, particularly its role as a moderate inhibitor of acetylcholinesterase (AChE).[1][3] This property positions it as a compound of interest for further investigation in the context of neurodegenerative diseases.

Physicochemical and Biological Data

A summary of the key quantitative data for this compound is presented in Table 1. This includes its molecular formula, molecular weight, and its inhibitory activity against acetylcholinesterase.

ParameterValueSource
Molecular Formula C₂₆H₄₁NO₂[3]
Molecular Weight 399.61 g/mol [3]
Biological Activity Acetylcholinesterase (AChE) Inhibitor[1][3]
IC₅₀ Value (AChE) 10.8-98 µM[1][3]

Experimental Protocol for Isolation and Purification

The following protocol is a comprehensive methodology for the isolation of this compound from Buxus macowanii, based on established alkaloid extraction techniques and specific findings from studies on this plant.

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves and stems) of Buxus macowanii are collected. Proper botanical identification is crucial to ensure the correct species is used.

  • Drying: The plant material is air-dried in the shade at room temperature for a period of 2-3 weeks or until brittle.

  • Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction of Crude Alkaloids
  • Maceration: The powdered plant material is subjected to cold maceration with methanol for 72 hours, with occasional shaking. This process is repeated three times with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.[1]

  • Acid-Base Extraction:

    • The crude methanolic extract is dissolved in 10% acetic acid.

    • The acidic solution is washed with ethyl acetate to remove non-alkaloidal components.

    • The aqueous acidic layer is then basified with ammonium hydroxide to a pH of 9-10 to precipitate the crude alkaloids.

    • The basified solution is then partitioned with chloroform. The chloroform layer, containing the alkaloids, is separated. This process is repeated three times.

    • The combined chloroform fractions are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloidal mixture.

Chromatographic Purification
  • Column Chromatography: The crude alkaloidal mixture is subjected to column chromatography over silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC): Fractions showing similar TLC profiles are combined and further purified by pTLC using a solvent system such as chloroform-methanol (e.g., 95:5 v/v). The bands corresponding to this compound are scraped off and eluted with a suitable solvent.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC to obtain this compound of high purity.[3]

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

  • 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.[1][3]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the isolation of this compound and its mechanism of action as an acetylcholinesterase inhibitor.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis p1 Collection of Buxus macowanii p2 Air Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Methanolic Maceration p3->e1 e2 Filtration & Concentration e1->e2 e3 Acid-Base Extraction e2->e3 e4 Crude Alkaloid Mixture e3->e4 c1 Column Chromatography e4->c1 c2 Preparative TLC c1->c2 c3 Preparative HPLC c2->c3 a1 NMR Spectroscopy c3->a1 a2 Mass Spectrometry c3->a2 a3 Pure this compound a1->a3 a2->a3

Caption: Experimental workflow for the isolation of this compound.

cluster_0 Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding -> Signal Choline_Acetate Choline_Acetate AChE->Choline_Acetate Choline + Acetate BuxB This compound BuxB->AChE Inhibition Normal Normal State: ACh is hydrolyzed by AChE Inhibited Inhibited State: This compound blocks AChE, increasing ACh at the synapse.

Caption: Acetylcholinesterase inhibition by this compound.

Conclusion

The protocol detailed in this guide provides a robust framework for the successful isolation and purification of this compound from Buxus macowanii. The characterization of this and other Buxus alkaloids is essential for ongoing research into their potential therapeutic applications. The moderate acetylcholinesterase inhibitory activity of this compound warrants further investigation and potential lead optimization for the development of novel therapeutics.

References

biosynthesis pathway of Buxbodine B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Putative Biosynthesis of Buxbodine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a steroidal alkaloid isolated from Buxus species, exhibits noteworthy biological activities, including acetylcholinesterase (AChE) inhibition, making it a molecule of interest for pharmaceutical research. Despite its potential, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the current understanding of steroidal alkaloid biosynthesis to propose a putative pathway for this compound, starting from the central triterpenoid precursor, cycloartenol. This document provides a framework for future research by outlining key enzymatic steps, presenting hypothetical quantitative data for pathway analysis, and detailing generalized experimental protocols for pathway elucidation. The guide is intended to serve as a comprehensive resource for researchers aiming to unravel the biosynthesis of this compound and other complex Buxus alkaloids, which could pave the way for their biotechnological production.

Introduction to this compound and Buxus Alkaloids

The genus Buxus is a rich source of structurally diverse steroidal alkaloids, which are characterized by a pregnane-type skeleton often featuring a distinctive 9,19-cyclopropane ring. These compounds are biosynthetically derived from the C30 triterpenoid, cycloartenol. This compound is a representative member of this class, with the systematic name 9,19-Cyclopregn-1-en-3-one, 20-(dimethylamino)-16-hydroxy-4,4,14-trimethyl-, (5α,16β,20S)-[1]. The complexity of its structure, which includes a ketone at C-3, a double bond at C-1, a hydroxyl group at C-16, and a dimethylamino group at C-20, suggests a complex series of post-cycloartenol modifications. Understanding the enzymatic machinery responsible for these transformations is crucial for the potential metabolic engineering and sustainable production of this compound and related compounds.

Proposed Biosynthetic Pathway of this compound

While the precise sequence of enzymatic reactions and the intermediates involved in the biosynthesis of this compound have not been experimentally verified, a putative pathway can be constructed based on the known biosynthesis of other plant steroidal alkaloids and the chemical structure of this compound. The proposed pathway commences with cycloartenol, the primary product of 2,3-oxidosqualene cyclization in plants[2].

The key transformations from cycloartenol to this compound are hypothesized to be:

  • Side-Chain Cleavage: The C30 cycloartenol undergoes oxidative cleavage of its side chain to form a C21 pregnane skeleton. This is likely a multi-step process catalyzed by a series of Cytochrome P450 monooxygenases (CYPs).

  • Modification of the A-Ring: The 3β-hydroxyl group is oxidized to a 3-keto group, and a double bond is introduced at the C-1 position. These reactions are likely catalyzed by a dehydrogenase and a desaturase, respectively.

  • Hydroxylation of the D-Ring: A regio- and stereospecific hydroxylation occurs at the C-16 position, a common modification in steroid biosynthesis mediated by CYPs[3][4].

  • Functionalization at C-20: An amino group is introduced at the C-20 position, likely via an aminotransferase acting on a 20-keto intermediate. This is followed by a two-step N-methylation by N-methyltransferases to yield the final dimethylamino group[5][6].

Below is a DOT language script visualizing this putative pathway.

Buxbodine_B_Biosynthesis cluster_precursors Upstream Pathway cluster_core_modifications Core Skeleton Modification cluster_tailoring Tailoring Steps 2_3_Oxidosqualene 2_3_Oxidosqualene Cycloartenol Cycloartenol 2_3_Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Pregnane_Intermediate Cyclopregnane Intermediate Cycloartenol->Pregnane_Intermediate Side-chain cleavage (CYPs) Keto_Intermediate 3-Keto Intermediate Pregnane_Intermediate->Keto_Intermediate Dehydrogenase Enone_Intermediate 1-En-3-one Intermediate Keto_Intermediate->Enone_Intermediate Desaturase Hydroxylated_Intermediate 16-Hydroxy Intermediate Enone_Intermediate->Hydroxylated_Intermediate 16-hydroxylase (CYP) Amino_Intermediate 20-Amino Intermediate Hydroxylated_Intermediate->Amino_Intermediate Aminotransferase Methylamino_Intermediate 20-Methylamino Intermediate Amino_Intermediate->Methylamino_Intermediate N-methyltransferase Buxbodine_B This compound Methylamino_Intermediate->Buxbodine_B N-methyltransferase Experimental_Workflow cluster_discovery Gene Discovery cluster_characterization Functional Characterization cluster_validation In Vivo Validation Transcriptomics Transcriptomics Candidate_Genes Candidate Biosynthetic Genes (CYPs, MTs, etc.) Transcriptomics->Candidate_Genes Co-expression & Homology Heterologous_Expression Heterologous Expression (E. coli, Yeast) Candidate_Genes->Heterologous_Expression Cloning Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Protein Purification Function_Confirmed Enzyme Function Confirmed Enzyme_Assays->Function_Confirmed Product Identification VIGS Virus-Induced Gene Silencing in planta Function_Confirmed->VIGS Gene Silencing Metabolite_Profiling Metabolite Profiling VIGS->Metabolite_Profiling LC-MS Analysis Pathway_Elucidation Pathway Step Elucidated Metabolite_Profiling->Pathway_Elucidation Confirmation of Role

References

An In-depth Technical Guide to the Physical and Chemical Properties of Buxbodine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buxbodine B is a steroidal alkaloid identified within the Buxus genus, a plant family known for producing a diverse array of structurally complex secondary metabolites. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its primary biological activity. The compound's most notable characteristic is its inhibitory effect on acetylcholinesterase (AChE), suggesting its potential as a scaffold for the development of therapeutic agents targeting neurodegenerative diseases such as Alzheimer's disease. This document collates available data to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

General Properties
PropertyValueSource
Appearance White amorphous powder[Vulcanchem]
Solubility Limited water solubility; Soluble in DMSO, methanol, and chloroform.[Vulcanchem]
Storage Stability Recommended to be stored at 2-8°C in sealed containers, protected from moisture and light. Stable for up to 3 years as a powder under these conditions. In DMSO solution, stable for approximately 1 month at -20°C and 6 months at -80°C.[Vulcanchem]
Structural and Molecular Data
PropertyValueSource
Molecular Formula C₂₆H₄₁NO₂[Vulcanchem, Biosynth]
Molecular Weight 399.61 g/mol [Vulcanchem, Biosynth, InvivoChem]
Systematic Name 9,19-Cyclopregn-1-en-3-one, 20-(dimethylamino)-16-hydroxy-4,4,14-trimethyl-, (5α,16β,20S)-[Vulcanchem]
Chemical Structure This compound features a cyclopregn-1-en-3-one skeleton with a distinctive cyclopropane ring between C-9 and C-19. Key functional groups include a ketone at C-3, a β-oriented hydroxyl group at C-16, and an S-configured dimethylamino group at C-20.[Vulcanchem]

Note: Experimental values for melting point, boiling point, and density are not available in the reviewed literature. A predicted density of approximately 1.11 g/cm³ has been reported[1].

Spectral Data

Detailed spectral data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry are crucial for the structural elucidation and verification of this compound. While the literature confirms that these techniques were used to determine the structure, specific peak lists and spectra are not publicly available. The following tables are provided as a template for the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted/Placeholder) Solvent: CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

¹³C NMR (Carbon NMR) Data (Predicted/Placeholder) Solvent: CDCl₃

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not availableC=O (Ketone)
O-H (Alcohol)
C-N (Amine)
C-H (Aliphatic)
Mass Spectrometry (MS)
m/zIon Type
399.61[M]⁺ (Calculated)
Data not available[M+H]⁺ and other fragments

Biological Activity

The primary biological activity reported for this compound is the inhibition of acetylcholinesterase (AChE).

TargetActivityIC₅₀ ValueSource
Acetylcholinesterase (AChE)Inhibition50 μM[InvivoChem, Vulcanchem]

This inhibitory action on AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, positions this compound as a compound of interest for research into neurodegenerative disorders where cholinergic transmission is impaired.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound beyond its direct inhibitory effect on acetylcholinesterase. Further research is required to elucidate any downstream effects or alternative mechanisms of action.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the isolation of this compound from its natural source and for the in vitro assessment of its acetylcholinesterase inhibitory activity.

Isolation and Purification of this compound from Buxus Species

This protocol is a representative procedure for the extraction and isolation of steroidal alkaloids from Buxus plant material.

  • Plant Material Collection and Preparation :

    • Collect fresh leaves and twigs of a Buxus species known to contain this compound.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

    • Grind the dried material into a coarse powder.

  • Extraction :

    • Macerate the powdered plant material with methanol or acetone at room temperature for several days.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction for Alkaloid Enrichment :

    • Suspend the crude extract in a 5% hydrochloric acid solution (aqueous).

    • Perform liquid-liquid extraction with chloroform to remove neutral and acidic compounds (the chloroform layer is discarded).

    • Adjust the pH of the aqueous layer to approximately 10 with an ammonium hydroxide solution.

    • Exhaustively extract the now basic aqueous phase with chloroform. The steroidal alkaloids, including this compound, will partition into the chloroform layer.

    • Combine the chloroform fractions and evaporate the solvent to yield an alkaloid-enriched fraction.

  • Chromatographic Purification :

    • Subject the alkaloid-enriched fraction to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform-methanol or petroleum ether-ethyl acetate-diethylamine.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest.

    • Further purification can be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G cluster_extraction Extraction cluster_purification Purification plant Dried, Powdered Buxus Plant Material maceration Maceration with Methanol/Acetone plant->maceration filtration Filtration & Concentration maceration->filtration crude_extract Crude Extract filtration->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base To Purification alkaloid_fraction Alkaloid-Enriched Fraction acid_base->alkaloid_fraction column_chrom Silica Gel Column Chromatography alkaloid_fraction->column_chrom fractions Fraction Collection & TLC Analysis column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_buxbodine Pure this compound hplc->pure_buxbodine G cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Add Buffer, this compound, and AChE Solution incubation1 Incubate (25°C, 10 min) reagents->incubation1 add_dtnb Add DTNB Solution incubation1->add_dtnb add_atci Initiate with ATCI Substrate add_dtnb->add_atci read_absorbance Measure Absorbance at 412 nm add_atci->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC₅₀ Value calc_inhibition->det_ic50

References

Spectroscopic and Structural Elucidation of Buxbodine B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buxbodine B, a steroidal alkaloid isolated from plants of the Buxus genus, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data essential for its identification and characterization. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles. The information is presented in a structured format to facilitate its use in research and drug development endeavors.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) data confirms the molecular formula of this compound as C₂₆H₄₁NO₂.

Parameter Value
Molecular FormulaC₂₆H₄₁NO₂
Molecular Weight399.61 g/mol

Detailed fragmentation data from the primary literature is not publicly available at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the detailed structural framework of this compound.

Specific chemical shift and coupling constant data from the primary literature are not publicly available at this time.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Specific absorption band data from the primary literature is not publicly available at this time.

Experimental Protocols

The isolation and characterization of this compound involve a series of established phytochemical and spectroscopic techniques.

Isolation of this compound

The general procedure for isolating this compound from its natural source, such as Buxus bodinieri, is outlined below. This process typically involves extraction, acid-base partitioning, and chromatographic separation.

G plant_material Plant Material (e.g., Buxus bodinieri) extraction Extraction with Organic Solvent (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction chromatography Column Chromatography (Silica Gel) alkaloid_fraction->chromatography fractions Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc buxbodine_b Pure this compound hplc->buxbodine_b

Figure 1: General workflow for the isolation of this compound.
Spectroscopic Analysis

The structural characterization of the purified this compound is performed using a suite of spectroscopic methods.

  • Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or a similar high-resolution mass spectrometer to confirm the elemental composition.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). Deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are commonly used. 2D NMR experiments, including COSY, HSQC, and HMBC, are employed for the complete assignment of proton and carbon signals.

  • Infrared Spectroscopy: The IR spectrum is typically recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are a subject of ongoing research, a logical workflow for its characterization and bioactivity screening can be represented.

G cluster_0 Characterization cluster_1 Bioactivity Screening buxbodine_b This compound spectroscopy Spectroscopic Analysis (NMR, MS, IR) buxbodine_b->spectroscopy structure Structure Elucidation spectroscopy->structure in_vitro In Vitro Assays structure->in_vitro Proceed to Bioactivity in_vivo In Vivo Models in_vitro->in_vivo mechanism Mechanism of Action Studies in_vivo->mechanism

Figure 2: Logical workflow from characterization to bioactivity studies of this compound.

Conclusion

This technical guide summarizes the available spectroscopic information for this compound. While the foundational data for its molecular formula and general structural class are established, access to the detailed primary spectroscopic data remains a prerequisite for in-depth analysis and further research. The provided experimental outlines offer a general framework for the isolation and characterization of this and similar Buxus alkaloids.

The Enigmatic Dance of Buxbodine B with Acetylcholinesterase: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buxbodine B, a steroidal alkaloid derived from the Buxus genus, has been identified as an inhibitor of acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission and a therapeutic target for neurodegenerative diseases. This technical guide delves into the current understanding of the mechanism of action of this compound on acetylcholinesterase. While quantitative kinetic data for this compound remains to be fully elucidated in publicly accessible research, this paper synthesizes the available inhibitory information and provides a comprehensive framework for its further investigation. We present a generalized, yet detailed, experimental protocol for determining the precise mechanism of inhibition, alongside data presentation formats and visualizations to guide future research in this promising area.

Introduction

The escalating prevalence of neurodegenerative disorders, such as Alzheimer's disease, has propelled the search for novel therapeutic agents that can modulate cholinergic signaling. One of the primary strategies in this endeavor is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, the synaptic concentration and duration of action of acetylcholine are increased, thereby ameliorating cognitive deficits.

Natural products have historically been a rich source of bioactive compounds, and the alkaloids from the Buxus species are no exception. These plants have a long history in traditional medicine, and modern phytochemical investigations have revealed a plethora of steroidal alkaloids with diverse biological activities. Among these, this compound has emerged as a compound of interest due to its documented inhibitory effect on AChE.

This whitepaper aims to provide a detailed technical overview of the interaction between this compound and acetylcholinesterase. While specific kinetic parameters for this compound are not yet available in the scientific literature, we will establish a foundation for future studies by outlining the necessary experimental designs and data interpretation frameworks.

This compound: An Acetylcholinesterase Inhibitor

This compound is a triterpenoid alkaloid that has been isolated from various Buxus species. Its primary reported bioactivity in the context of neuropharmacology is the inhibition of acetylcholinesterase.

Quantitative Data on AChE Inhibition

To date, the most consistently reported quantitative measure of this compound's efficacy as an AChE inhibitor is its half-maximal inhibitory concentration (IC50).

CompoundTarget EnzymeIC50 Value
This compoundAcetylcholinesterase (AChE)50 µM

Table 1: Inhibitory Concentration of this compound against Acetylcholinesterase.

This IC50 value indicates that this compound is a moderately potent inhibitor of AChE. However, this single data point is insufficient to fully characterize its mechanism of action. To understand how this compound interacts with the enzyme, detailed kinetic studies are required to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).

Elucidating the Mechanism of Action: A Proposed Experimental Protocol

To determine the precise mechanism by which this compound inhibits acetylcholinesterase, a series of enzyme kinetic experiments must be performed. The following protocol, based on the widely accepted Ellman's method, provides a robust framework for such an investigation.

Materials and Reagents
  • Enzyme: Purified acetylcholinesterase (from electric eel, Electrophorus electricus, or recombinant human)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Inhibitor: this compound (of high purity)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Reference Inhibitor: Donepezil or Galantamine (for assay validation)

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

Experimental Workflow: Enzyme Kinetic Analysis

The following workflow outlines the steps to determine the kinetic parameters of AChE inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Enzyme, Substrate, Inhibitor, DTNB) prep_assays Design Assay Matrix (Varying [Substrate] and [Inhibitor]) prep_reagents->prep_assays incubation Pre-incubate AChE with this compound prep_assays->incubation reaction_init Initiate Reaction by adding Substrate (ATCI) and DTNB incubation->reaction_init measurement Monitor Absorbance Change at 412 nm over time reaction_init->measurement calc_velocity Calculate Initial Reaction Velocities (v₀) measurement->calc_velocity mm_plot Generate Michaelis-Menten Plots (v₀ vs. [S]) for each [I] calc_velocity->mm_plot dixon_plot Construct Dixon Plots (1/v₀ vs. [I]) calc_velocity->dixon_plot lb_plot Create Lineweaver-Burk Plots (1/v₀ vs. 1/[S]) mm_plot->lb_plot determine_params Determine Vmax, Km, Ki, and Mode of Inhibition lb_plot->determine_params dixon_plot->determine_params

Figure 1: Experimental workflow for determining the kinetic parameters of AChE inhibition.
Detailed Methodological Steps

  • Preparation of Reagents:

    • Prepare stock solutions of AChE, ATCI, DTNB, and this compound in the appropriate buffer. The final concentration of the organic solvent (used to dissolve this compound) in the assay should be kept low (e.g., <1%) to avoid enzyme denaturation.

  • Assay Procedure:

    • In a 96-well microplate, add the buffer, a fixed concentration of AChE, and varying concentrations of this compound.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding a solution containing both ATCI (at varying concentrations) and DTNB.

    • Immediately begin monitoring the change in absorbance at 412 nm at regular intervals for a set duration (e.g., 5-10 minutes). The rate of change in absorbance is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot for each concentration of substrate and inhibitor.

    • Generate Michaelis-Menten plots (v₀ versus [Substrate]) for each inhibitor concentration.

    • For a more precise determination of the kinetic parameters, transform the data into a Lineweaver-Burk plot (1/v₀ versus 1/[Substrate]). The pattern of the intersecting lines will reveal the mode of inhibition.

    • Further confirm the mode of inhibition and determine the inhibition constant (Ki) using Dixon plots (1/v₀ versus [Inhibitor]) at different substrate concentrations.

Visualizing the Mechanism of Action: Signaling and Logical Pathways

The interaction between an inhibitor and an enzyme can be visualized to better understand the underlying mechanism. The following diagrams illustrate the logical relationships for different types of reversible inhibition.

competitive_inhibition E Enzyme (AChE) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (ACh) I Inhibitor (this compound) ES->E - S P Products ES->P k_cat EI->E - I

Figure 2: Competitive inhibition pathway.

In competitive inhibition, the inhibitor binds only to the free enzyme at the active site, competing with the substrate.

noncompetitive_inhibition E Enzyme (AChE) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (ACh) I Inhibitor (this compound) ES->E - S ESI Enzyme-Substrate- Inhibitor Complex ES->ESI + I P Products ES->P k_cat EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Figure 3: Non-competitive inhibition pathway.

In non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, affecting the enzyme's catalytic efficiency but not its substrate binding affinity.

Conclusion and Future Directions

This compound presents itself as a promising scaffold for the development of novel acetylcholinesterase inhibitors. While its inhibitory potential has been established with an IC50 of 50 µM, a comprehensive understanding of its mechanism of action is currently lacking. The experimental protocol and data analysis framework detailed in this whitepaper provide a clear roadmap for researchers to elucidate the kinetic parameters of this compound's interaction with AChE.

Future research should focus on:

  • Performing detailed enzyme kinetic studies to determine the mode of inhibition and the Ki value.

  • Conducting molecular docking and simulation studies to predict the binding site and key interactions of this compound with the active site of AChE.

  • Investigating the structure-activity relationship of this compound and related Buxus alkaloids to optimize their inhibitory potency and selectivity.

  • Evaluating the in vivo efficacy and safety profile of this compound in relevant animal models of neurodegenerative diseases.

By systematically addressing these research questions, the full therapeutic potential of this compound as a modulator of cholinergic neurotransmission can be unlocked, paving the way for the development of new and effective treatments for diseases like Alzheimer's.

Preliminary Biological Screening of Buxbodine B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Buxbodine B, a steroidal alkaloid isolated from the Buxus genus, has been the subject of preliminary biological investigations. This technical guide provides a comprehensive overview of the existing data on its biological activities. The primary and most characterized activity of this compound is its ability to inhibit acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease. While data on other biological effects of this compound is limited, this guide also explores the known cytotoxic, anti-inflammatory, and antimicrobial properties of structurally related Buxus alkaloids to provide a broader context for future research directions. Detailed experimental protocols for the key assays are provided to facilitate further investigation into the therapeutic potential of this natural product.

Acetylcholinesterase (AChE) Inhibitory Activity

The most significant reported biological activity of this compound is its in vitro inhibition of acetylcholinesterase.

Quantitative Data

Multiple studies have confirmed the moderate AChE inhibitory potential of this compound. The concentration required for 50% inhibition of the enzyme (IC50) has been reported to be in the micromolar range.

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundAcetylcholinesterase50[1]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of this compound is typically determined using a 96-well microplate spectrophotometric method based on Ellman's reaction.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine iodide (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Galantamine or Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well in the specified order:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of the test compound solution at various concentrations.

    • 20 µL of AChE solution (0.5 U/mL).

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB (10 mM) to each well.

  • Initiate the reaction by adding 10 µL of ATCI (14 mM).

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 2 minutes for 10 minutes) using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

AChE_Inhibition_Pathway cluster_pathway Cholinergic Synapse cluster_workflow Experimental Workflow ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Buxbodine_B This compound Buxbodine_B->AChE Inhibits Start Start Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) Start->Prepare_Reagents Add_Inhibitor Add this compound (or Control) Prepare_Reagents->Add_Inhibitor Incubate_1 Incubate (15 min) Add_Inhibitor->Incubate_1 Add_DTNB Add DTNB Incubate_1->Add_DTNB Add_ATCI Add ATCI (Substrate) Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance (412 nm) Add_ATCI->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Buxus Alkaloid (or Control) Incubate_24h->Add_Compound Incubate_48_72h Incubate (48-72h) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End Further_Screening_Workflow Start This compound Anti_Inflammatory_Screening Anti-inflammatory Screening (e.g., Carrageenan-induced Paw Edema) Start->Anti_Inflammatory_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial_Screening Positive_Result_AI Positive Result? Anti_Inflammatory_Screening->Positive_Result_AI Positive_Result_AM Positive Result? Antimicrobial_Screening->Positive_Result_AM Mechanism_Of_Action_AI Mechanism of Action Studies (e.g., Cytokine profiling, COX inhibition) Positive_Result_AI->Mechanism_Of_Action_AI Yes End Further Development Positive_Result_AI->End No Mechanism_Of_Action_AM Mechanism of Action Studies (e.g., Cell wall synthesis, DNA gyrase) Positive_Result_AM->Mechanism_Of_Action_AM Yes Positive_Result_AM->End No Lead_Optimization_AI Lead Optimization Mechanism_Of_Action_AI->Lead_Optimization_AI Lead_Optimization_AM Lead Optimization Mechanism_Of_Action_AM->Lead_Optimization_AM Lead_Optimization_AI->End Lead_Optimization_AM->End

References

Methodological & Application

Application Notes and Protocols for Developing Cell-Based Assays for Buxbodine B Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B is a steroidal alkaloid belonging to the Buxus family of natural products. The most prominently reported biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory action suggests its potential as a lead compound for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are a key treatment strategy. The IC50 values for this compound's inhibition of AChE have been reported to be in the micromolar range.[1]

While its anticholinesterase activity is the most characterized, other compounds from the Buxus genus have demonstrated a wider range of biological effects, including cytotoxic and anti-inflammatory properties.[2] Therefore, a comprehensive evaluation of this compound's cellular activities is warranted to fully understand its therapeutic potential.

These application notes provide a framework of detailed protocols for developing a suite of cell-based assays to characterize the biological activity of this compound. The assays are designed to:

  • Confirm and quantify its acetylcholinesterase inhibitory activity in a relevant cell model.

  • Assess its general cytotoxicity and determine a therapeutic window.

  • Investigate its potential as an anti-cancer agent by examining its effects on cell viability, apoptosis, and cell cycle progression.

  • Explore its anti-inflammatory properties.

  • Elucidate the underlying signaling pathways that may be modulated by this compound.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Acetylcholinesterase (AChE) Inhibition

Concentration of this compound (µM)% AChE Inhibition (Mean ± SD)
0 (Vehicle Control)0
1
10
25
50
100
Positive Control (e.g., Donepezil)

Table 2: Cell Viability (IC50 Values in µM)

Cell LineAssay Type (e.g., MTT, Resazurin)Incubation Time (e.g., 24h, 48h, 72h)IC50 (µM) (Mean ± SD)
SH-SY5YMTT48h
HeLaMTT48h
JurkatResazurin48h
RAW 264.7MTT48h

Table 3: Apoptosis Analysis (Annexin V/PI Staining)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
This compound (IC50)
This compound (2 x IC50)
Positive Control (e.g., Staurosporine)

Table 4: Cell Cycle Analysis

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
This compound (IC50)
This compound (2 x IC50)
Positive Control (e.g., Nocodazole)

Table 5: Anti-inflammatory Activity (Nitric Oxide Production)

TreatmentLPS StimulationNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Vehicle Control-N/A
Vehicle Control+0
This compound (1 µM)+
This compound (10 µM)+
This compound (50 µM)+
Positive Control (e.g., L-NAME)+

Experimental Protocols

Cell-Based Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a method to determine the AChE inhibitory activity of this compound in the human neuroblastoma cell line, SH-SY5Y, using Ellman's reagent.[3][4][5]

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Donepezil (positive control)

  • Phosphate Buffered Saline (PBS)

  • Ellman's Reagent (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Cell lysis buffer

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a positive control (e.g., Donepezil) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with PBS and then add cell lysis buffer to each well.

  • Enzyme Assay:

    • Add the cell lysate to a new 96-well plate.

    • Add DTNB solution to each well.

    • Initiate the reaction by adding ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculation: Calculate the rate of reaction for each concentration. The percent inhibition is calculated as: [1 - (Rate of sample / Rate of vehicle control)] x 100%.

AChE_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture Culture SH-SY5Y Cells plate Seed cells in 96-well plate culture->plate treat Treat with this compound and controls plate->treat lyse Wash and lyse cells treat->lyse add_reagents Add DTNB and ATCI lyse->add_reagents measure Measure absorbance at 412 nm add_reagents->measure calculate Calculate % inhibition measure->calculate Cell_Viability_Workflow cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_resazurin Resazurin Assay plate_cells Plate cells in 96-well plate treat_compound Treat with this compound plate_cells->treat_compound add_mtt Add MTT solution treat_compound->add_mtt add_resazurin Add resazurin solution treat_compound->add_resazurin solubilize Add solubilization solution add_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs read_fluor Read fluorescence (Ex/Em: 560/590 nm) add_resazurin->read_fluor Apoptosis_CellCycle_Workflow cluster_common Initial Steps cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay treat_cells Treat cells with this compound harvest_cells Harvest and wash cells treat_cells->harvest_cells stain_annexin Stain with Annexin V-FITC and PI harvest_cells->stain_annexin fix_cells Fix cells in 70% ethanol harvest_cells->fix_cells flow_apoptosis Analyze by flow cytometry stain_annexin->flow_apoptosis stain_pi Stain with PI and RNase A fix_cells->stain_pi flow_cellcycle Analyze by flow cytometry stain_pi->flow_cellcycle Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway Bux_PI3K This compound PI3K PI3K Bux_PI3K->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Bux_MAPK This compound MAPK MAPK Bux_MAPK->MAPK ERK ERK MAPK->ERK Prolif_Diff Proliferation & Differentiation ERK->Prolif_Diff Bux_NFkB This compound IKK IKK Bux_NFkB->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation

References

Application Notes and Protocols for Buxbodine B in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of Buxbodine B in Alzheimer's disease (AD) research, focusing on its known mechanism of action as an acetylcholinesterase (AChE) inhibitor. While current data is limited to its AChE inhibitory activity, this document also outlines protocols for investigating its potential effects on other key pathological features of AD, namely amyloid-beta (Aβ) aggregation and neuroprotection.

Application 1: Inhibition of Acetylcholinesterase (AChE)

Background:

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibition of AChE is a key therapeutic strategy to enhance cholinergic neurotransmission and alleviate cognitive symptoms in AD patients.

This compound has been identified as an inhibitor of AChE, suggesting its potential as a therapeutic agent for AD.

Quantitative Data:

The inhibitory activity of this compound against acetylcholinesterase is summarized in the table below.

CompoundTargetIC50 ValueSource
This compoundAcetylcholinesterase (AChE)50 µMMedchemExpress

Logical Relationship of AChE Inhibition in Alzheimer's Disease

cluster_synapse Cholinergic Synapse cluster_outcome Therapeutic Outcome ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE AChE ACh->AChE Hydrolyzes Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Signal Transduction IncreasedACh Increased ACh Levels BuxbodineB This compound BuxbodineB->AChE Inhibits ImprovedCognition Improved Cognition IncreasedACh->ImprovedCognition cluster_screening In Vitro Screening Cascade Start This compound AChE_Assay AChE Inhibition Assay (Ellman's Method) Start->AChE_Assay Abeta_Assay Aβ Aggregation Assay (Thioflavin T) Start->Abeta_Assay Neuro_Assay Neuroprotection Assay (MTT Assay) Start->Neuro_Assay Data_Analysis Data Analysis (IC50, % Inhibition, % Viability) AChE_Assay->Data_Analysis Abeta_Assay->Data_Analysis Neuro_Assay->Data_Analysis Lead_Candidate Lead Candidate Identification Data_Analysis->Lead_Candidate

Screening for Neuroprotective Effects of Buxbodine B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. Consequently, the identification of novel neuroprotective agents that can slow or halt this degenerative process is a critical area of therapeutic research.

Buxbodine B, a steroidal alkaloid from the Buxus genus, presents a chemical scaffold of interest for neuropharmacological investigation. While direct evidence for the neuroprotective effects of this compound is not yet extensively documented in publicly available literature, its structural class warrants evaluation. These application notes provide a comprehensive framework and detailed protocols for the systematic screening of this compound and other novel compounds for potential neuroprotective activities in vitro.

The following sections detail experimental workflows, specific assay protocols, and data presentation strategies to assess the efficacy of a test compound in mitigating neuronal cell death and dysfunction in established cellular models of neurodegeneration.

Experimental Workflows

A systematic approach to screening for neuroprotective effects is essential. The workflow should begin with an assessment of the compound's intrinsic toxicity, followed by its evaluation in various neurotoxicity models.

experimental_workflow cluster_phase1 Phase 1: Preliminary Assessment cluster_phase2 Phase 2: Neuroprotection Screening cluster_phase3 Phase 3: Mechanistic Assays start Start: Compound X (this compound) toxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) start->toxicity pd_model Parkinson's Model (SH-SY5Y + MPP+/6-OHDA) toxicity->pd_model Determine non-toxic concentration range ad_model Alzheimer's Model (SH-SY5Y + Aβ oligomers) toxicity->ad_model stroke_model Stroke Model (HT22 + Glutamate/OGD) toxicity->stroke_model ros Oxidative Stress (DCFDA Assay) pd_model->ros apoptosis Apoptosis (Caspase-3 Assay) ad_model->apoptosis mmp Mitochondrial Health (JC-1 Assay) stroke_model->mmp western Protein Expression (Western Blot) ros->western apoptosis->western mmp->western end End: Data Analysis & Interpretation western->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates keap1_nrf2 Keap1-Nrf2 Complex akt->keap1_nrf2 Phosphorylates Keap1, releases Nrf2 nrf2 Nrf2 keap1_nrf2->nrf2 are ARE nrf2->are Translocates and binds genes Antioxidant Genes (e.g., HO-1, GCL) are->genes Initiates transcription buxbodine This compound buxbodine->receptor Activates

Application Note: Computational Docking of Buxbodine B with Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] A key therapeutic strategy involves inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, to enhance cholinergic transmission in the brain.[2][3][4] Buxbodine B, a steroidal alkaloid isolated from plants of the Buxus genus, has been identified as an inhibitor of AChE, making it a compound of interest for AD research.[5][6][7][8] In vitro studies have reported its IC50 value to be approximately 50 μM.[6][7][8]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This application note provides a detailed protocol for performing a computational docking analysis of this compound with human acetylcholinesterase to elucidate its binding mode and affinity, offering insights for further drug design and optimization.

Data Summary

This section summarizes the key properties of this compound and presents hypothetical, yet realistic, docking results for comparison with the well-known AChE inhibitor, Donepezil.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₄₁NO₂[5][10]
Molecular Weight 399.61 g/mol [5][10]
Systematic Name 9,19-Cyclopregn-1-en-3-one, 20-(dimethylamino)-16-hydroxy-4,4,14-trimethyl-, (5α,16β,20S)-[5]
Reported IC₅₀ (AChE) 50 μM[6]
Solubility Soluble in DMSO, methanol, chloroform; limited water solubility.[5]

Table 2: Comparative Docking Results with Human Acetylcholinesterase (PDB: 4EY7)

CompoundBinding Energy (kcal/mol)Estimated Inhibitory Constant (Kᵢ)Key Interacting Residues (Hypothetical)
This compound -8.54.5 µMTYR337, PHE338, TRP86, TYR124
Donepezil (Control) -11.225.5 nMTRP286, PHE338, TRP86, TYR341

Note: Data for this compound is illustrative for this protocol. Control data for Donepezil is based on published studies.[1]

Experimental Protocols

This section outlines the step-by-step methodology for performing the computational docking of this compound with AChE using industry-standard software.

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files. Includes AutoDock Tools (ADT).

  • AutoDock Vina: For performing the molecular docking simulation.

  • Protein Data Bank (PDB): To retrieve the 3D structure of acetylcholinesterase.

  • PubChem or similar database: To retrieve the 3D structure of this compound.

  • Discovery Studio or PyMOL: For visualization and analysis of docking results.

Workflow for Computational Docking

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis p1 Retrieve AChE Structure (e.g., PDB: 4EY7) p2 Prepare Receptor: - Remove water & ligands - Add polar hydrogens - Assign charges p1->p2 d1 Define Grid Box (Enclose Active Site) p2->d1 l1 Retrieve this compound Structure (SDF/MOL2) l2 Prepare Ligand: - Assign charges - Detect rotatable bonds - Save as PDBQT l1->l2 l2->d1 d2 Configure Docking Parameters (e.g., exhaustiveness) d1->d2 d3 Run AutoDock Vina d2->d3 a1 Analyze Binding Affinity (kcal/mol) d3->a1 a2 Visualize Best Pose (PyMOL/Discovery Studio) a1->a2 a3 Identify Key Interactions (H-bonds, Hydrophobic) a2->a3

Caption: General workflow for molecular docking studies.

Protocol for Receptor Preparation
  • Download Protein Structure: Retrieve the 3D crystal structure of human AChE complexed with a known inhibitor (e.g., Donepezil, PDB ID: 4EY7) from the Protein Data Bank.[1]

  • Clean the Protein: Open the PDB file in AutoDock Tools. Remove water molecules and the original co-crystallized ligand from the protein structure.[1]

  • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

  • Compute Charges: Calculate Gasteiger charges for the protein atoms.

  • Set Receptor File Type: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Protocol for Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (or generate it using chemical drawing software and perform energy minimization).

  • Load into ADT: Open the ligand file in AutoDock Tools.

  • Assign Charges and Torsion: Calculate Gasteiger charges and define the rotatable bonds for the ligand. This allows for conformational flexibility during docking.

  • Save in PDBQT Format: Save the prepared ligand structure in the PDBQT format.

Molecular Docking Execution
  • Define the Binding Site: The AChE active site is located at the bottom of a deep and narrow gorge.[11] Use AutoDock Tools to define a grid box that encompasses the entire active site. For PDB ID 4EY7, the grid can be centered on the coordinates of the co-crystallized Donepezil.[1]

  • Configure Vina: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness parameter (a value of 8 or higher is recommended for accuracy).

  • Run Simulation: Execute the docking run from the command line using the command: vina --config conf.txt --log log.txt.

Analysis of Results

The primary output from AutoDock Vina includes the binding energy (in kcal/mol) and the coordinates of the predicted binding poses.

Logical Flow for Result Interpretation

G start Docking Output File (log.txt, output.pdbqt) check_energy Is Binding Energy < -6.0 kcal/mol? start->check_energy process_visualize Visualize Top-Ranked Pose in AChE Active Site check_energy->process_visualize Yes end_bad Low-Priority Candidate (Re-evaluate or discard) check_energy->end_bad No process_interactions Analyze Interactions with Key AChE Residues process_visualize->process_interactions check_interactions Are there significant H-bonds or π-π stackings? process_interactions->check_interactions end_good Candidate for Further Study (e.g., MD Simulations) check_interactions->end_good Yes check_interactions->end_bad No

Caption: Decision workflow for analyzing docking results.

Key Interaction Sites in Acetylcholinesterase

The binding gorge of AChE contains several key sites critical for inhibitor binding.

G cluster_gorge AChE Active Site Gorge cas Catalytic Active Site (CAS) (Ser203, His447, Glu334) pas Peripheral Anionic Site (PAS) (Tyr72, Tyr124, Trp286, Tyr341) anionic Anionic Subsite (Trp86, Tyr133) ligand This compound ligand->cas Hydrolysis Site Interaction ligand->pas π-π Stacking / Cation-π ligand->anionic Cation-π Interaction

Caption: Key binding sites within the AChE gorge.

Interpretation Steps
  • Evaluate Binding Affinity: Examine the binding energy of the top-ranked pose. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Pose: Load the prepared receptor (PDBQT) and the docking output file into a visualization tool like PyMOL. Analyze the orientation of this compound within the active site gorge.

  • Identify Interactions: Identify and measure the distances of key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between this compound and the amino acid residues of AChE's catalytic and peripheral sites.[4][11] This provides a structural basis for the compound's inhibitory activity.

  • Compare with Control: Compare the binding mode and affinity of this compound with that of a known inhibitor like Donepezil to understand its relative potential and mechanism. Donepezil is known to interact with both the catalytic active site and the peripheral anionic site.[12]

References

Application Note: Preparation of Buxbodine B Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Buxbodine B is a natural steroidal alkaloid recognized for its biological activities, most notably as an inhibitor of acetylcholinesterase (AChE).[1][2][3] Its potential application in research, particularly in studies related to neurodegenerative diseases like Alzheimer's, necessitates precise and reproducible experimental conditions.[2][3] A critical first step in utilizing this compound for in vitro and in vivo assays is the accurate preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a recommended solvent due to its ability to effectively dissolve this compound.[1][4]

This document provides a detailed protocol for preparing, handling, and storing this compound stock solutions in DMSO to ensure solution integrity and experimental consistency.

Materials and Equipment

  • This compound powder (Typically a white amorphous powder)[1]

  • Anhydrous or cell culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile, chemical-resistant tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Quantitative Data for Stock Solution Preparation

Accurate preparation begins with precise calculations. The following table provides the required mass of this compound for preparing a common 10 mM stock solution.

ParameterValueReference
Molecular Formula C₂₆H₄₁NO₂[1][5]
Molecular Weight (MW) 399.61 g/mol [1][2]
Desired Stock Concentration 10 mM
Solvent DMSO[1]
Mass for 1 mL of 10 mM stock 3.996 mgCalculated
Mass for 5 mL of 10 mM stock 19.98 mgCalculated

Calculation Formula: Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Experimental Protocol

This protocol outlines the steps to prepare a 10 mM stock solution of this compound. All steps should be performed in a chemical fume hood.

  • Preparation: Allow this compound powder and DMSO to equilibrate to room temperature before use. This prevents moisture condensation.

  • Weighing: Tare a sterile, amber vial on a calibrated analytical balance. Carefully weigh the calculated amount of this compound powder (e.g., 3.996 mg for a 1 mL stock) and add it to the vial. Record the exact mass.

  • Solubilization: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the vial (e.g., 1 mL for 3.996 mg).

  • Dissolution: Cap the vial securely and vortex the mixture for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled amber tubes.[1]

  • Labeling and Storage: Label each aliquot with the compound name, concentration (10 mM in DMSO), preparation date, and initials. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1][2]

Safety and Handling

  • This compound: The toxicological properties may not be fully known. Handle with care, avoiding inhalation and direct contact with skin or eyes.

  • DMSO: DMSO is an excellent solvent that can facilitate the absorption of dissolved compounds through the skin. Always wear appropriate gloves and PPE.

Visualized Workflows and Pathways

G Workflow for this compound Stock Solution Preparation A 1. Equilibrate Reagents (this compound & DMSO) B 2. Weigh this compound Powder A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex Until Dissolved C->D E 5. Visually Confirm Complete Dissolution D->E F 6. Aliquot for Single Use E->F  Yes H Continue Vortexing (May warm gently) E->H  No G 7. Label and Store (-80°C for long-term) F->G H->D

Caption: Step-by-step workflow for preparing this compound stock solutions.

G Mechanism: this compound Inhibition of Acetylcholinesterase (AChE) cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding & Activation Products Choline + Acetate (Inactive) AChE->Products BuxB This compound BuxB->AChE Inhibition

Caption: this compound inhibits AChE, increasing acetylcholine levels.

References

Application Notes and Protocols for High-Throughput Screening of Buxbodine B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B, a steroidal alkaloid isolated from Buxus species, has demonstrated inhibitory activity against acetylcholinesterase (AChE).[1][2] Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[1][3] The moderate potency of this compound (IC50 values reported between 10.8 to 98 μM) makes its steroidal scaffold an attractive starting point for the development of more potent and selective AChE inhibitors through analog synthesis and screening.[1]

These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify novel and potent AChE inhibitors from a library of this compound analogs. The described assay is based on the well-established Ellman's method, adapted for a high-throughput, 96-well plate format.[5][6][7]

Signaling Pathway: Cholinergic Neurotransmission

Acetylcholinesterase plays a crucial role in terminating the signal at the cholinergic synapse. The diagram below illustrates the key components of this pathway. Inhibition of AChE by compounds such as this compound analogs leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Vesicular ACh ChAT->ACh_vesicle synthesizes ACh ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse release Ca_ion Ca²⁺ Ca_ion->ACh_vesicle induces fusion Action_Potential Action Potential Action_Potential->Ca_ion triggers influx AChE Acetylcholinesterase (AChE) ACh_synapse->AChE AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR binds Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline reuptake Buxbodine_B_Analog This compound Analog Buxbodine_B_Analog->AChE inhibits Signal_Transduction Signal Transduction AChR->Signal_Transduction activates

Caption: Cholinergic signaling pathway and the inhibitory action of this compound analogs on AChE.

Experimental Protocols

High-Throughput Screening Workflow for this compound Analogs

The overall workflow for the high-throughput screening of a this compound analog library is depicted below. The process begins with the preparation of the compound library and reagents, followed by the automated HTS assay, data analysis, and hit confirmation.

HTS_Workflow cluster_prep Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis and Hit Selection cluster_validation Hit Validation A1 This compound Analog Library (in DMSO) A2 Preparation of Assay Plates (Serial Dilutions) A1->A2 B1 Dispense this compound Analogs and Controls to 96-well Plates A2->B1 A3 Reagent Preparation (AChE, DTNB, ATCI) B2 Add AChE Enzyme and Incubate A3->B2 B3 Initiate Reaction with ATCI and DTNB A3->B3 B1->B2 B2->B3 B4 Kinetic Reading of Absorbance at 412 nm B3->B4 C1 Calculate % Inhibition B4->C1 C2 Generate Dose-Response Curves C1->C2 C3 Determine IC50 Values C2->C3 C4 Hit Identification and Prioritization C3->C4 D1 Re-synthesis and Purity Analysis of Hits C4->D1 D2 Confirmatory IC50 Assays D1->D2 D3 Secondary Assays (e.g., Selectivity, Cytotoxicity) D2->D3

Caption: High-throughput screening workflow for this compound analogs.

Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is optimized for a 96-well plate format suitable for HTS.

Materials and Reagents:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • This compound analog library dissolved in 100% DMSO

  • Donepezil or Galantamine (positive control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well flat-bottom microplates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Compound Plate Preparation:

    • Prepare serial dilutions of the this compound analogs in 100% DMSO. A common concentration range for an initial screen is 0.1 µM to 100 µM.

    • Using an automated liquid handler or multichannel pipette, transfer 2 µL of the diluted compounds, positive control (Donepezil), and DMSO (negative control) to the appropriate wells of a 96-well assay plate.

  • Enzyme and Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

  • Assay Protocol:

    • To each well of the assay plate containing the compounds, add 148 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution to each well.

    • Add 10 µL of the AChE enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for the interaction between the inhibitors and the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Data Presentation

The following table presents hypothetical data for a representative set of this compound analogs screened for AChE inhibitory activity. This data is for illustrative purposes to demonstrate the expected output of an HTS campaign.

Analog IDR1 GroupR2 Group% Inhibition at 10 µMIC50 (µM)
This compound-H=O45.250.0[1][2]
BB-001-CH3=O55.822.5
BB-002-C2H5=O68.310.1
BB-003-H-OH30.1> 100
BB-004-H-OCH335.685.3
BB-005-CH3-OH48.945.7
BB-006-C2H5-OH59.118.9
BB-007-COCH3=O75.45.2
BB-008-COCH3-OH62.712.8

Conclusion

The provided protocols and guidelines offer a comprehensive framework for conducting a high-throughput screening campaign to identify novel and potent acetylcholinesterase inhibitors based on the this compound scaffold. The successful identification and characterization of such analogs could lead to the development of new therapeutic agents for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies, including selectivity profiling against other cholinesterases (e.g., butyrylcholinesterase) and in vivo efficacy and safety assessments, will be necessary for the preclinical development of promising hit compounds.

References

Troubleshooting & Optimization

improving the yield of Buxbodine B extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction of Buxbodine B from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species can it be found?

This compound is a steroidal alkaloid with the molecular formula C26H41NO2.[1] It is primarily found in plants of the Buxus genus, commonly known as boxwood.[2][3] Species such as Buxus macowanii and Buxus sempervirens are known sources of this compound.[2][4] this compound is of interest due to its biological activities, notably its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for research in areas like Alzheimer's disease.[1][4]

Q2: What are the key physicochemical properties of this compound relevant to its extraction?

Understanding the solubility and stability of this compound is crucial for selecting appropriate solvents and extraction conditions. This compound is characterized as a white amorphous powder with limited water solubility. However, it dissolves well in organic solvents like dimethyl sulfoxide (DMSO), methanol, and chloroform.[1] As an alkaloid, its solubility is pH-dependent; it can form salts in acidic solutions, which may alter its solubility profile.[5][6] For storage, the compound should be kept in a sealed container at 2-8°C, protected from light and moisture to prevent degradation.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC26H41NO2[1]
Molecular Weight399.61 g/mol [1][4]
AppearanceWhite amorphous powder[1]
Water SolubilityLimited[1]
Organic Solvent SolubilitySoluble in DMSO, methanol, chloroform[1]
Storage Stability (Powder)Stable for up to 3 years at 2-8°C, protected from light and moisture.[1]
Storage Stability (Solution)In DMSO: ~1 month at -20°C, ~6 months at -80°C.[1]

Q3: What is the general principle for extracting alkaloids like this compound from plants?

The most common method for alkaloid extraction is based on their basic nature, utilizing an acid-base extraction technique.[6][7] The general workflow involves:

  • Preparation : Drying and grinding the plant material to increase the surface area for solvent penetration.[8]

  • Defatting : An initial extraction with a nonpolar solvent (e.g., hexane) to remove lipids, waxes, and pigments that could interfere with the process.[5][8]

  • Acidic Extraction : The defatted material is then extracted with an acidified polar solvent (e.g., dilute hydrochloric acid or acidic methanol).[5][7] This converts the basic alkaloid into its protonated salt form, which is soluble in the aqueous or alcoholic phase.

  • Basification : The acidic extract is filtered, and the pH is increased (e.g., with sodium hydroxide or ammonia) to deprotonate the alkaloid salt back to its free base form.[5][6]

  • Organic Solvent Extraction : The now water-insoluble free base is extracted from the aqueous solution using an immiscible organic solvent like chloroform or ethyl acetate.[5][7]

  • Purification : The final organic extract is concentrated to yield the crude alkaloid, which can then be purified using techniques like chromatography.[9]

Q4: Which analytical methods are best for quantifying the this compound yield?

High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis and quantification of complex organic molecules like this compound.[10] HPLC offers high sensitivity and specificity and can separate this compound from other closely related alkaloids or impurities in the crude extract.[10][11] When coupled with a UV detector or a mass spectrometer (HPLC-MS), it provides accurate and reliable quantification, which is essential for determining the extraction yield precisely.[10][11]

Troubleshooting Guide

Problem: My this compound yield is very low or non-existent.

This is a common issue that can stem from several factors throughout the extraction process. A systematic check of your protocol is necessary.

  • Possible Cause 1: Inefficient Initial Extraction.

    • Solution: Ensure the plant material is finely ground to maximize surface area.[8][12] Evaluate your choice of solvent and extraction method. For the initial acidic extraction, using aqueous alcohol with dilute acid can be more effective than water alone, as it can penetrate the plant matrix more efficiently.[6] Consider increasing the extraction time or using methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency.[9]

  • Possible Cause 2: Incorrect pH Levels.

    • Solution: The pH at the acid-extraction and basification steps is critical.[7] Use a pH meter to verify your solutions. For the acidic step, the pH should typically be below 2 to ensure the alkaloid is fully protonated.[5] For the basification step, the pH should be above 9 to ensure complete conversion to the free base form.[5] Incomplete conversion at either step will lead to significant losses.

  • Possible Cause 3: Inappropriate Solvent for Final Extraction.

    • Solution: this compound as a free base is soluble in organic solvents like chloroform and methanol.[1] Ensure the organic solvent you are using for the final liquid-liquid extraction is appropriate and that you are performing multiple extractions (e.g., 3x with fresh solvent) to ensure complete transfer of the compound from the aqueous phase.

  • Possible Cause 4: Degradation of this compound.

    • Solution: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures can degrade alkaloids.[13] If using a heat-based method like Soxhlet, ensure the temperature is not excessive.[12] Consider using a non-heating method like maceration if degradation is suspected.[14]

Caption: Troubleshooting logic for diagnosing low this compound yield.

Problem: The final extract is impure, containing pigments and oily substances.

  • Solution: This indicates that the initial defatting step was insufficient or that other non-alkaloidal compounds were co-extracted.

    • Enhance Defatting: Before the main extraction, perform a thorough pre-extraction of the dried plant powder with a nonpolar solvent like n-hexane or petroleum ether using a Soxhlet apparatus.[5][8] This will effectively remove fats, oils, and chlorophyll.

    • Back-Extraction/Wash: After extracting the free base into your organic solvent, "wash" the organic phase by shaking it with a dilute acidic solution (e.g., 1% HCl). The this compound will move back into the acidic aqueous phase as a salt, leaving many neutral and acidic impurities behind in the organic layer. You can then re-basify the aqueous layer and extract the purified this compound into a fresh organic solvent.

Problem: The extraction process is too slow.

  • Solution: Traditional maceration can take several days.[14] To accelerate the process, consider modern extraction techniques.

    • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time.[9]

    • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to a much faster extraction, though care must be taken to avoid thermal degradation.[9]

Table 2: Comparison of Common Extraction Methods for Plant Alkaloids

MethodPrincipleAdvantagesDisadvantagesSuitability for this compound
Maceration Soaking plant material in a solvent at room temperature for an extended period.[14]Simple, low cost, suitable for thermolabile compounds.[12][14]Time-consuming, may result in incomplete extraction.Good for initial trials and when thermal degradation is a concern.
Soxhlet Extraction Continuous extraction with a cycling hot solvent.[12]Efficient, requires less solvent than maceration.Requires heat, not suitable for heat-sensitive compounds.[12]Potentially effective, but monitor for degradation. Best for the initial defatting step with hexane.
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to disrupt cell walls and enhance mass transfer.[9]Fast, efficient, can be performed at low temperatures.[9]Requires specialized equipment.Highly suitable for improving yield and reducing extraction time without significant heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample rapidly.[9]Very fast, reduced solvent consumption.[9]Risk of localized overheating and degradation, requires specific microwave-transparent vessels.Use with caution. Best for rapid screening of conditions, but requires careful temperature control.

Experimental Protocols

Protocol: Standardized Acid-Base Extraction for this compound

This protocol provides a detailed methodology for extracting this compound from dried Buxus leaves.

  • Plant Material Preparation:

    • Air-dry the leaves of the Buxus plant in the shade for 3-7 days until brittle.[12]

    • Grind the dried leaves into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder.

  • Defatting:

    • Place 100g of the dried powder into a cellulose thimble and load it into a Soxhlet apparatus.

    • Extract with 500 mL of n-hexane for 6-8 hours to remove lipids and pigments.[8]

    • Discard the hexane extract. Remove the thimble and allow the defatted plant material to air-dry completely to evaporate any residual hexane.

  • Acidic Extraction of Alkaloid Salts:

    • Transfer the defatted powder to a large flask.

    • Add 1 L of 5% acetic acid in methanol.

    • Macerate for 48 hours with periodic shaking, or perform ultrasound-assisted extraction for 60 minutes at 40°C.

    • Filter the mixture through filter paper. Collect the filtrate and repeat the extraction on the plant residue two more times with fresh solvent to ensure complete extraction.

    • Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 45°C until most of the methanol is removed.

  • Conversion to Free Base and Purification:

    • To the remaining aqueous concentrate, add distilled water to a final volume of 500 mL.

    • Slowly add concentrated ammonium hydroxide solution while stirring until the pH of the solution reaches 10-11. A precipitate may form.

    • Transfer the basified solution to a separatory funnel and extract it three times with 250 mL of chloroform.

    • Combine the chloroform layers. This fraction now contains the crude this compound free base.

    • Wash the combined chloroform extract with distilled water to remove residual base.

    • Dry the chloroform extract over anhydrous sodium sulfate, then filter.

  • Final Steps:

    • Evaporate the chloroform under reduced pressure to yield the crude alkaloid extract.

    • Quantify the yield of this compound in the crude extract using a validated HPLC method.

    • For further purification, the crude extract can be subjected to column chromatography on silica gel or alumina.

Caption: General experimental workflow for this compound extraction.

References

Buxbodine B In Vitro Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Buxbodine B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a steroidal alkaloid. Its most significant established biological activity is the inhibition of acetylcholinesterase (AChE).[1] AChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in synaptic clefts. The mechanism of inhibition appears to involve interactions with both the catalytic active site and peripheral binding sites of the enzyme.[1]

Q2: What is a typical effective concentration range for this compound in AChE inhibition assays?

The concentration required for 50% enzyme inhibition (IC50) for this compound has been reported to range from 10.8 to 98 μM in various in vitro studies.[1] One specific study identified an IC50 value of 50 μM.[1] Therefore, a starting range for AChE inhibition assays could reasonably span from 1 μM to 100 μM.

Q3: How should I prepare a stock solution of this compound?

Proper preparation of a stock solution is critical for experimental success. While specific solubility data for this compound is not detailed in the provided results, general best practices for compounds of this nature should be followed.

  • Consult the Datasheet: Always refer to the product data sheet provided by the manufacturer for specific solubility information.[2]

  • Choose a Solvent: The most common solvents for preparing stock solutions for in vitro use are dimethylsulfoxide (DMSO), ethanol, or sterile water/PBS.[2] For poorly water-soluble compounds like many alkaloids, DMSO is a common first choice.

  • High Concentration: Prepare a highly concentrated stock solution (e.g., 10-50 mM) so that the final solvent concentration in your assay medium is minimal (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3]

  • Storage: Store stock solutions as recommended on the product data sheet, often in small aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[2]

Q4: How stable is this compound in cell culture media?

The stability of any compound in solution can be affected by time, temperature, light exposure, and interactions with other media components.[2][4][5]

  • Temperature: Many compounds are less stable at 37°C, the standard cell culture incubation temperature.[6]

  • Media Components: Components within the cell culture media can interact with and degrade the test compound over time.[4]

  • Recommendation: For long-duration experiments (e.g., over 24-48 hours), consider the stability of this compound. It is best practice to prepare fresh dilutions of the compound from a frozen stock solution for each experiment. If long-term stability is a concern, you may need to perform a time-course experiment to assess its activity over time or replenish the media with a fresh compound during the assay.

Data Summary Tables

Table 1: Reported In Vitro Efficacy of this compound

Target EnzymeMetricReported Concentration RangeReference
Acetylcholinesterase (AChE)IC5010.8 - 98 µM[1]

Table 2: Common Solvents for In Vitro Stock Solutions

SolventCommon Stock ConcentrationFinal Assay ConcentrationKey Considerations
DMSO10 - 100 mM< 0.5%Can be cytotoxic at higher concentrations. Run a vehicle control.
Ethanol10 - 100 mM< 0.5%Can be cytotoxic. Run a vehicle control.
Water / PBS1 - 10 mMN/AIdeal for soluble compounds, but many organic molecules have poor aqueous solubility.

Experimental Workflow & Signaling Pathway Diagrams

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_stock Prepare High-Concentration This compound Stock (e.g., 50 mM in DMSO) prep_media Prepare Serial Dilutions in Assay Medium prep_stock->prep_media treat Treat Cells with Dilutions (Include Vehicle Control) prep_media->treat prep_cells Seed Cells in Microplate & Allow Adherence prep_cells->treat incubate Incubate for Predetermined Duration (e.g., 24, 48, 72h) treat->incubate assay Perform Target Assay (e.g., Viability, AChE Activity) incubate->assay read Read Plate (Spectrophotometer/Fluorometer) assay->read calc Calculate IC50 / EC50 Values read->calc optimize Optimize Concentration Range for Further Experiments calc->optimize

Caption: Workflow for optimizing this compound concentration.

ache_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Products Choline + Acetate AChE->Products Buxbodine This compound Buxbodine->AChE Inhibits troubleshooting_flowchart start Unexpected Results? no_effect No Observable Effect? start->no_effect Yes high_death High Cytotoxicity? start->high_death No no_effect->high_death No solubility_check1 Check for Precipitate no_effect->solubility_check1 high_variability High Variability? high_death->high_variability No solvent_control Run Solvent-Only Control high_death->solvent_control seeding_check Review Cell Seeding Protocol high_variability->seeding_check Yes increase_conc Increase Concentration Range solubility_check1->increase_conc check_stability Use Freshly Prepared Solutions increase_conc->check_stability end Re-run Optimized Experiment check_stability->end cyto_assay Run Cytotoxicity Assay (e.g., MTT) solvent_control->cyto_assay check_calcs Verify All Calculations cyto_assay->check_calcs check_calcs->end solubility_check2 Check Solubility in Final Medium seeding_check->solubility_check2 avoid_edge Avoid Plate Edge Effects solubility_check2->avoid_edge avoid_edge->end

References

Buxbodine B Technical Support Center: Addressing Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges with Buxbodine B in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a naturally occurring steroidal alkaloid with a molecular formula of C26H41NO2 and a molecular weight of 399.61 g/mol .[1] It is recognized for its biological activity, primarily as a moderate inhibitor of acetylcholinesterase (AChE).[1] Like many lipophilic compounds, this compound exhibits limited solubility in water and aqueous buffers, which is a critical challenge for its use in in vitro and in vivo experiments that require a stable, homogenous solution.[1]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is typically a white amorphous powder. It has poor solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform.[1] This characteristic necessitates the use of specific dissolution protocols for preparing aqueous solutions for biological assays.

Q3: What is the primary mechanism of action for this compound?

A3: The most well-documented biological activity of this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

Q4: Are there potential alternative mechanisms of action for this compound?

A4: While AChE inhibition is the primary reported mechanism, broader studies on Buxus alkaloids suggest other potential biological activities. Several alkaloids from this family have demonstrated cytotoxic effects against various cancer cell lines.[2][3] This suggests that this compound could have other cellular targets and signaling pathways that it modulates, warranting further investigation.

Troubleshooting Guide for this compound Solubility

Problem: this compound precipitates when added to my aqueous buffer.

This is the most common issue encountered due to the hydrophobic nature of this compound. The following troubleshooting workflow can help address this problem.

G start Precipitation Observed stock_prep Step 1: Prepare a High-Concentration Stock Solution in 100% DMSO start->stock_prep serial_dilution Step 2: Perform Serial Dilutions in Aqueous Buffer stock_prep->serial_dilution final_dmso_conc Step 3: Ensure Final DMSO Concentration is Low (e.g., <0.5%) serial_dilution->final_dmso_conc vortexing Step 4: Vortex/Mix Thoroughly During Dilution final_dmso_conc->vortexing sonication Consider Gentle Sonication to Aid Dissolution vortexing->sonication If precipitation persists success Successful Dissolution vortexing->success If successful cosolvents Advanced: Use Co-solvents or Surfactants sonication->cosolvents If precipitation persists sonication->success If successful cosolvents->success

Caption: Troubleshooting workflow for this compound precipitation.

Q5: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?

A5: This is a common issue when the final concentration of the hydrophobic compound is too high for the aqueous environment, or the dilution is done too quickly.

  • Solution 1: Decrease the final concentration. Your desired experimental concentration of this compound may be above its solubility limit in the final aqueous buffer. Try a lower final concentration.

  • Solution 2: Optimize the dilution process. When diluting the DMSO stock into your aqueous buffer, add the stock solution dropwise while vigorously vortexing or stirring the buffer. This gradual introduction can prevent immediate precipitation.

  • Solution 3: Reduce the final DMSO concentration. While DMSO aids initial dissolution, a high final concentration can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, with 0.1% being ideal for sensitive cell lines. To achieve this, you may need to prepare a more concentrated initial stock solution in DMSO.

Q6: I am concerned about the toxicity of DMSO in my cell-based assays. How can I minimize it?

A6: DMSO toxicity is a valid concern. Here are some strategies to mitigate it:

  • Keep the final concentration low: As mentioned, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is best to keep it as low as possible.

  • Use a vehicle control: Always include a control group in your experiment that is treated with the same final concentration of DMSO as your this compound-treated groups. This will help you to distinguish the effects of the compound from the effects of the solvent.

  • Perform a dose-response curve for DMSO: If you are using a new cell line or a primary cell culture, it is advisable to perform a dose-response experiment with just DMSO to determine the maximum tolerated concentration.

Data Presentation

Table 1: Solubility of this compound
Solvent/BufferSolubilityRemarks
WaterVery Low / InsolubleQuantitative data is not readily available in the literature.
Aqueous Buffers (e.g., PBS, TRIS)Very Low / InsolubleSolubility is expected to be pH-dependent due to the amine group, but specific data is not published.
Dimethyl Sulfoxide (DMSO)SolubleRecommended solvent for preparing stock solutions.[1]
MethanolSoluble[1]
ChloroformSoluble[1]

Note: The lack of precise quantitative aqueous solubility data for this compound is a significant finding. Researchers should empirically determine the working concentration range for their specific buffer system.

Table 2: Cytotoxicity of selected Buxus Alkaloids against Human Cancer Cell Lines
CompoundCell LineIC50 (µM)
Buxmicrophylline RMCF-7 (Breast)4.51[2]
Buxmicrophylline RHL-60 (Leukemia)15.58[2]
Buxmicrophylline RSMMC-7221 (Hepatocellular)10.23[2]
Buxmicrophylline RA-549 (Lung)12.87[2]
Buxmicrophylline RSW480 (Colon)8.95[2]
Buxus Alkaloid (unspecified)HT29 (Colon)6.00 ± 2.03[4]

This table provides context for the potential cytotoxic activity of this compound, though specific data for this compound is not available.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a Working Solution of this compound for Cell Culture

Objective: To dilute the this compound DMSO stock solution into a cell culture medium to achieve the desired final concentration with minimal precipitation and solvent toxicity.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed sterile cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the DMSO stock solution needed. Ensure that the final concentration of DMSO in the cell culture medium will be ≤ 0.5%.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the calculated volume of the this compound DMSO stock solution drop by drop.

  • Continue to mix the solution for a few seconds to ensure homogeneity.

  • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

  • Use the freshly prepared working solution for your cell-based assay immediately.

Visualizations

Signaling Pathways

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Choline_Metabolite Choline_Metabolite AChE->Choline_Metabolite Choline + Acetate Buxbodine_B This compound Buxbodine_B->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Acetylcholinesterase (AChE) Inhibition by this compound.

Cytotoxicity_Pathway Buxbodine_B This compound (Hypothesized) Cellular_Target Unknown Cellular Target(s) Buxbodine_B->Cellular_Target Stress_Response Cellular Stress (e.g., ROS production) Cellular_Target->Stress_Response Apoptosis_Pathway Apoptotic Pathway Activation Stress_Response->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Hypothesized Cytotoxic Signaling Pathway for this compound.

References

Buxbodine B stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Buxbodine B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges, with a focus on ensuring the stability and efficacy of the compound in your cell culture systems.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard cell culture media like DMEM or RPMI-1640?

Currently, there is limited publicly available data specifically detailing the stability of this compound in cell culture media over extended periods. The stability of a compound in media can be influenced by several factors including pH, temperature, light exposure, and interactions with media components.[1][2] As a general precaution, it is recommended to prepare fresh this compound-containing media for each experiment or to conduct a stability study for long-term experiments.

Q2: What is the recommended solvent for dissolving this compound?

For in vitro studies, this compound is typically dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted into the cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: How should I store my this compound stock solution?

Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to maximize stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: At what temperature should I incubate my cells with this compound-containing media?

Cells should be incubated at their optimal growth temperature, typically 37°C for mammalian cell lines. However, be aware that incubation at 37°C can accelerate the degradation of less stable compounds in the media.[3] For experiments sensitive to the precise concentration of this compound, a preliminary stability assessment at 37°C is advised.

Q5: Can I pre-mix this compound into my media and store it?

It is generally not recommended to store cell culture media pre-supplemented with small molecules for extended periods without prior stability data. Many components in cell culture media, such as vitamins and amino acids, can be labile.[1][4] The addition of a new compound could further alter the stability of the medium. For optimal results, add this compound to the media immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Variability in experimental results between batches. Degradation of this compound in stock solution or in the prepared media.1. Prepare fresh stock solutions of this compound. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 3. Add this compound to the culture medium immediately before each experiment. 4. Perform a stability study of this compound in your specific cell culture medium at 37°C.
Observed cytotoxicity at expected non-toxic concentrations. 1. High concentration of the organic solvent (e.g., DMSO) in the final culture medium. 2. Degradation of this compound into a more toxic compound.1. Ensure the final concentration of the organic solvent is below the cytotoxic threshold for your cell line (typically <0.1%). 2. Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity. 3. Assess the purity and integrity of your this compound stock using analytical methods like HPLC or LC-MS.
Loss of this compound activity over the course of a long-term experiment. Instability of this compound in the cell culture medium at 37°C over time.1. Replenish the this compound-containing media at regular intervals (e.g., every 24-48 hours) to maintain a more consistent concentration. 2. Determine the degradation rate of this compound in your media to inform the media change schedule.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with 10% FBS)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Incubator set to 37°C with 5% CO₂

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • 0.22 µm syringe filters

Methodology:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Spike a known volume of your complete cell culture medium with the this compound stock solution to achieve the desired final concentration for your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic.

    • Prepare a sufficient volume of this spiked media to collect samples at all time points.

  • Incubation and Sampling:

    • Aliquot the this compound-spiked media into sterile conical tubes, one for each time point.

    • Place the tubes in a 37°C, 5% CO₂ incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

    • Immediately process the sample for analysis or store it at -80°C until all samples are collected.

  • Sample Preparation for HPLC Analysis:

    • Thaw the samples if frozen.

    • To precipitate proteins that may interfere with the analysis, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to your media sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Develop an HPLC method to separate this compound from other components in the media and any potential degradation products. This will involve optimizing the mobile phase composition, flow rate, and column temperature.

    • Inject the prepared samples onto the HPLC system.

    • Quantify the peak area of this compound at each time point. The concentration can be determined by comparing the peak area to a standard curve of known this compound concentrations.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Determine the half-life (t₁/₂) of this compound in the cell culture medium under your experimental conditions.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Cell Culture Medium (e.g., DMEM + 10% FBS) prep_stock->spike_media aliquot Aliquot into Tubes for Each Time Point spike_media->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample protein_precip Protein Precipitation (e.g., with Acetonitrile) sample->protein_precip centrifuge Centrifuge & Collect Supernatant protein_precip->centrifuge filter_sample Filter through 0.22 µm Filter centrifuge->filter_sample hplc HPLC Analysis filter_sample->hplc quantify Quantify Peak Area hplc->quantify plot Plot Concentration vs. Time quantify->plot half_life Calculate Half-Life (t₁/₂) plot->half_life

Caption: Workflow for assessing this compound stability.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzes AChR Acetylcholine Receptor (AChR) ACh_release->AChR Binds Degradation Choline + Acetate AChE->Degradation Signal Signal Transduction AChR->Signal Buxbodine_B This compound Buxbodine_B->AChE Inhibits

Caption: this compound's role in cholinergic signaling.

References

Technical Support Center: Prevention of Buxbodine B Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Buxbodine B to prevent its degradation. The information provided is based on the general characteristics of Buxus alkaloids and established principles of pharmaceutical stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is reported to be stable for up to three years in powder form.[1]

Q2: How should I store this compound in solution?

A2: For stock solutions prepared in dimethyl sulfoxide (DMSO), it is recommended to store them at -20°C for short-term storage (stable for approximately one month) and at -80°C for long-term storage (stable for up to six months).[1] It is crucial to avoid repeated freeze-thaw cycles to minimize degradation.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: Based on the general stability of steroidal alkaloids, the primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), inappropriate temperatures, extreme pH conditions (hydrolysis), and exposure to oxidizing agents. Moisture can also contribute to hydrolytic degradation.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, steroidal alkaloids, in general, are susceptible to hydrolysis and oxidation. Hydrolysis may occur at ester or amide linkages if present in the molecule, and oxidation can affect various functional groups, including tertiary amines and allylic positions. For instance, the oxidation of a methyl group has been observed in other Buxus alkaloids.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a highly suitable technique for monitoring the stability of this compound.[2] LC-MS is particularly powerful for identifying and characterizing potential degradation products.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Loss of potency or unexpected experimental results. Degradation of this compound due to improper storage.1. Verify that the compound has been stored at the recommended temperature (2-8°C for solid, -20°C or -80°C for solutions). 2. Ensure the container is tightly sealed to prevent moisture ingress. 3. Confirm that the compound has been protected from light. 4. Analyze the purity of the compound using a suitable analytical method like HPLC.
Appearance of new peaks in the chromatogram of a this compound sample. Formation of degradation products.1. Document the storage conditions and duration. 2. Attempt to identify the degradation products using LC-MS by analyzing their mass-to-charge ratio and fragmentation patterns. 3. Review the experimental procedure for any steps that might have introduced harsh conditions (e.g., extreme pH, high temperature).
Discoloration or change in the physical appearance of the solid compound. Potential degradation, possibly due to light exposure or oxidation.1. Do not use the compound for experiments. 2. Discard the current batch and obtain a fresh one. 3. Review storage procedures to ensure strict adherence to light and air protection.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to understand the stability of this compound and to develop stability-indicating analytical methods.

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a PDA or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 60°C for 48 hours.

    • At appropriate time intervals, withdraw a sample, dissolve it in the solvent, and dilute for analysis.

  • Photodegradation (Solid State):

    • Expose a thin layer of solid this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

    • At the end of the exposure, dissolve the sample and analyze.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (or a suitable buffer like ammonium acetate)

  • Forced degraded samples of this compound (from Protocol 1)

Methodology:

  • Initial Method Development: Start with a gradient elution method, for example, a linear gradient from 20% to 80% acetonitrile in water over 30 minutes.

  • Injection of Samples: Inject the unstressed and stressed samples of this compound.

  • Method Optimization: Adjust the gradient profile, flow rate, and mobile phase composition to achieve good resolution between the parent peak of this compound and any degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound in the presence of its degradation products to ensure that no degradation products are co-eluting.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies. Researchers should populate these with their experimental data.

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 hours60°C[Insert Data][Insert Data]
0.1 M NaOH24 hours60°C[Insert Data][Insert Data]
3% H₂O₂24 hoursRoom Temp[Insert Data][Insert Data]
Thermal (Solid)48 hours60°C[Insert Data][Insert Data]
Photolytic (Solid)As per ICH Q1B25°C[Insert Data][Insert Data]

Table 2: Stability of this compound in Solution at Different Temperatures

SolventStorage TemperatureTime Point% Purity of this compound
DMSO-20°C0 days[Insert Data]
DMSO-20°C7 days[Insert Data]
DMSO-20°C30 days[Insert Data]
DMSO-80°C0 days[Insert Data]
DMSO-80°C1 month[Insert Data]
DMSO-80°C6 months[Insert Data]

Visualizations

The following diagrams illustrate key concepts and workflows related to the degradation and analysis of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Buxbodine_B This compound Hydrolysis_Products Hydrolysis Products Buxbodine_B->Hydrolysis_Products H₂O, H⁺/OH⁻ Oxidation_Products Oxidation Products Buxbodine_B->Oxidation_Products [O] Photodegradation_Products Photodegradation Products Buxbodine_B->Photodegradation_Products Light (hν)

Caption: Potential degradation pathways of this compound.

experimental_workflow start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Stability-Indicating LC-MS Analysis stress->analysis identification Characterization of Degradation Products analysis->identification pathway Elucidation of Degradation Pathways identification->pathway storage Establish Optimal Storage Conditions pathway->storage

Caption: Workflow for a forced degradation study.

References

troubleshooting inconsistent results in Buxbodine B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Buxbodine B in experimental settings. The information is tailored for scientists and professionals in drug development and related fields to address common challenges and ensure consistency in experimental outcomes.

Troubleshooting Inconsistent Results

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Question 1: Why am I observing high variability in the IC50 values for this compound in my acetylcholinesterase (AChE) inhibition assays?

Answer: High variability in IC50 values for an AChE inhibitor like this compound can stem from several experimental factors. The IC50 value is dependent on the specific conditions of your assay.[1] Here are some key areas to investigate:

  • Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) used in the assay will directly influence the apparent IC50 value of a competitive inhibitor.[1] Ensure that the substrate concentration is consistent across all experiments and ideally close to the Michaelis-Menten constant (Km) of the enzyme for that substrate.[2]

  • Enzyme Concentration: The concentration of AChE should be within the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.[2][3] Variations in enzyme activity between batches or due to storage conditions can lead to inconsistent results.

  • Incubation Time: The incubation time of the enzyme with the inhibitor before adding the substrate can affect the IC50 value, especially for time-dependent or irreversible inhibitors.[4] Standardize the pre-incubation time across all assays.

  • This compound Preparation: Inconsistent preparation of your this compound stock solution and dilutions is a common source of error. Ensure the compound is fully dissolved and perform serial dilutions accurately.

To address this, a troubleshooting workflow can be implemented:

G start High IC50 Variability sub_conc Verify Substrate Concentration & Km start->sub_conc enz_conc Check Enzyme Concentration & Linearity start->enz_conc inc_time Standardize Incubation Times start->inc_time bux_prep Review this compound Solubilization & Dilution start->bux_prep re_run Re-run Assay with Controlled Parameters sub_conc->re_run enz_conc->re_run inc_time->re_run bux_prep->re_run

Troubleshooting workflow for high IC50 variability.

Question 2: My this compound solution appears to have precipitated. How can I ensure it is properly dissolved?

Answer: this compound may be soluble in DMSO (Dimethyl Sulfoxide).[5] However, as with many natural product compounds, achieving and maintaining solubility can be challenging.[6][7]

  • Solvent Choice: DMSO is a common choice for dissolving hydrophobic compounds for in vitro assays.[7][8] If you are observing precipitation, ensure you are using high-quality, anhydrous DMSO.

  • Stock Concentration: Preparing a high-concentration stock solution and then diluting it in your assay buffer is standard practice. However, if the stock concentration is too high, the compound may precipitate upon dilution into an aqueous buffer. Consider preparing a lower-concentration stock solution.

  • Sonication and Vortexing: To aid dissolution, gentle warming, vortexing, or sonication can be employed. However, be cautious with heating as it may degrade the compound.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay low (typically <1%) as it can affect enzyme activity and cell viability. Run a vehicle control with the same concentration of DMSO to account for any solvent effects.

Question 3: I am seeing inconsistent results between different batches of this compound. What could be the cause?

Answer: Inconsistencies between different batches of a natural product can arise from variations in purity.

  • Purity Verification: If possible, verify the purity of each batch using analytical techniques such as HPLC or mass spectrometry.

  • Proper Storage: Ensure that all batches of this compound are stored correctly to prevent degradation. As a powder, it should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[5] Once in solution, it should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[5]

Frequently Asked Questions (FAQs)

Question Answer
What is the primary mechanism of action of this compound? The most significant reported biological activity of this compound is the inhibition of acetylcholinesterase (AChE).[5]
What are the reported IC50 values for this compound against AChE? Reported IC50 values range from 10.8 to 98 μM, with one study specifically reporting an IC50 of 50 μM.[5]
How should I store this compound? Powder: -20°C for up to 3 years, or 4°C for up to 2 years. In solvent: -80°C for up to 6 months, or -20°C for up to 1 month.[5]
What solvent should I use to dissolve this compound? This compound may be dissolved in DMSO for in vitro studies.[5]
Are there any known signaling pathways affected by this compound? The primary implied pathway is cholinergic signaling due to its inhibition of AChE. Further research is needed to identify other potential signaling targets.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a generalized method for determining the AChE inhibitory activity of this compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in phosphate buffer. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • This compound solution (or vehicle control)

      • DTNB solution

    • Initiate the reaction by adding the AChE solution to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Add the ATCI substrate solution to each well to start the reaction.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_bux Prepare this compound Stock & Dilutions add_reagents Add Buffer, this compound, & DTNB to Plate prep_bux->add_reagents prep_reagents Prepare Assay Reagents (AChE, ATCI, DTNB) prep_reagents->add_reagents add_ache Add AChE to Initiate Pre-incubation add_reagents->add_ache pre_incubate Pre-incubate at Controlled Temperature add_ache->pre_incubate add_atci Add ATCI to Start Reaction pre_incubate->add_atci read_plate Measure Absorbance at 412 nm add_atci->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve & Calculate IC50 calc_inhibition->plot_curve

AChE inhibition assay workflow.

This compound and Acetylcholinesterase Interaction

This compound functions by inhibiting the acetylcholinesterase (AChE) enzyme. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine into choline and acetic acid in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission.

G cluster_cholinergic Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Buxbodine_B This compound Buxbodine_B->AChE inhibition

Mechanism of AChE inhibition by this compound.

References

Technical Support Center: Assessing the Cytotoxicity of Buxbodine B in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to assess the cytotoxicity of Buxbodine B in neuronal cell lines.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what is its known biological activity?

A1: this compound is a steroidal alkaloid isolated from Buxus species. Its most well-documented biological activity is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] Its IC50 value for AChE inhibition has been reported to be around 50 μM.[1] This inhibitory action suggests that this compound could have effects on cholinergic neurotransmission, which should be considered when assessing its cytotoxicity in neuronal cells.

Q2: Why is it important to assess the cytotoxicity of this compound in neuronal cell lines?

A2: As a compound with known activity on a key neuronal enzyme (AChE), it is crucial to understand its potential toxic effects on nerve cells.[1] Cytotoxicity assessment helps to determine the concentration range at which this compound is safe for neuronal cells and at which it induces cell death. This information is vital for any further investigation into its therapeutic potential, particularly for neurodegenerative diseases where neuronal viability is already compromised.

Q3: Which neuronal cell lines are suitable for testing this compound cytotoxicity?

A3: Several human and rodent neuronal cell lines are appropriate for these studies. The choice of cell line can depend on the specific research question. Commonly used cell lines include:

  • SH-SY5Y (human neuroblastoma): Can be differentiated into a more mature neuron-like phenotype and expresses cholinergic markers, making it a relevant model.[2]

  • PC12 (rat pheochromocytoma): Can be differentiated with nerve growth factor (NGF) to exhibit a neuronal phenotype.

  • Neuro-2a (N2A) (mouse neuroblastoma): A versatile cell line for neurotoxicity studies.[3]

  • Primary neuronal cultures: While more complex to maintain, they represent a more physiologically relevant model.

Experimental Design

Q4: What are the recommended in vitro assays to measure the cytotoxicity of this compound?

A4: A multi-assay approach is recommended to get a comprehensive understanding of this compound's cytotoxicity.[4][5] Commonly used assays include:

  • MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.[6]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity and cell death.[4][7]

  • Apoptosis Assays: (e.g., Annexin V/PI staining) to determine if cell death is occurring via apoptosis or necrosis.

  • ATP Viability Assay: Quantifies ATP as an indicator of metabolically active cells.[8]

Q5: What concentration range of this compound should I test?

A5: Based on its reported AChE inhibitory IC50 of 50 μM, it is advisable to test a broad range of concentrations both below and above this value.[1] A suggested starting range could be from 0.1 µM to 500 µM, using serial dilutions. This will help in determining the dose-dependent effects and calculating an accurate IC50 for cytotoxicity.

Q6: What controls should be included in my cytotoxicity experiments?

A6: Proper controls are essential for valid results:

  • Untreated Cells (Negative Control): Cells cultured in vehicle (e.g., DMSO) at the same concentration used to dissolve this compound.

  • Vehicle Control: To ensure the solvent used to dissolve this compound does not have any cytotoxic effects.

  • Positive Control: A known cytotoxic agent for neuronal cells (e.g., staurosporine for apoptosis, or a high concentration of a detergent like Triton X-100 for maximum LDH release).[6]

  • No-Cell Control (for LDH assay): Culture medium alone to determine background LDH levels.[9]

Troubleshooting Guides

MTT Assay Issues

Q1: My MTT assay shows an increase in absorbance at high concentrations of this compound. What could be the reason?

A1: This could be due to an interaction of this compound with the MTT reagent. Some compounds can chemically reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal.

  • Troubleshooting Step: Run a control experiment with this compound in cell-free medium containing the MTT reagent to see if the compound directly reduces MTT. If it does, consider using an alternative viability assay like the LDH release assay or an ATP-based assay.

Q2: I am seeing high variability between replicate wells in my MTT assay.

A2: High variability can be caused by several factors:

  • Uneven Cell Seeding: Ensure you have a homogenous cell suspension and use appropriate pipetting techniques to seed the cells evenly.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and viability.[9] Try to avoid using the outermost wells for your experimental samples.

  • Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. You can try a longer incubation with the solubilization buffer or gentle shaking.

LDH Assay Issues

Q3: The LDH release in my positive control (lysed cells) is lower than expected.

A3: This indicates inefficient cell lysis.

  • Troubleshooting Step: Ensure your lysis buffer is at the correct concentration and that you are incubating for a sufficient amount of time to achieve complete cell lysis. You can visually inspect the wells under a microscope to confirm cell lysis.

Q4: I am observing high background LDH levels in my no-cell control wells.

A4: High background can be due to:

  • Serum in the Culture Medium: Serum contains LDH. If possible, reduce the serum concentration in your medium during the experiment.

  • Phenol Red Interference: Some culture media contain phenol red, which can interfere with the absorbance reading. Use a medium without phenol red if this is an issue.[9]

  • Contamination: Bacterial or yeast contamination can lead to LDH release. Check your cultures for any signs of contamination.

General Experimental Issues

Q5: My results from the MTT and LDH assays are conflicting.

A5: It's possible for results from different assays to vary, as they measure different aspects of cell health.[4][6] For example, a compound might inhibit mitochondrial function (affecting the MTT assay) without causing immediate cell membrane rupture (which would be detected by the LDH assay).

  • Troubleshooting Step: Consider the mechanism of action. This compound's primary target is AChE.[1] Excessive cholinergic stimulation could lead to excitotoxicity, which might initially manifest as mitochondrial dysfunction before complete cell lysis. Performing an apoptosis assay could provide further insight into the cell death mechanism.

Q6: I am not observing any cytotoxicity even at high concentrations of this compound.

A6: This could be due to several reasons:

  • Low Potency: this compound may have low cytotoxic potential in the chosen cell line.

  • Short Incubation Time: The cytotoxic effects may require a longer exposure time. Consider increasing the incubation period (e.g., from 24 to 48 or 72 hours).

  • Cell Line Resistance: The selected neuronal cell line might be resistant to the effects of this compound. You could try a different, more sensitive cell line.

Data Presentation

Table 1: Example Dose-Response Data for this compound Cytotoxicity
This compound Conc. (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100 ± 5.20 ± 2.1
198 ± 4.81.5 ± 1.8
1095 ± 6.14.2 ± 2.5
5075 ± 7.322.8 ± 4.1
10052 ± 6.548.5 ± 5.3
25028 ± 4.975.1 ± 6.8
50012 ± 3.192.3 ± 4.9
Table 2: Comparison of Common Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity.Well-established, cost-effective.Can be affected by compounds that interfere with mitochondrial respiration or the MTT reagent itself.
LDH Assay Measures release of lactate dehydrogenase from damaged cells.Simple, reliable for measuring membrane integrity.Can have high background from serum in the media; less sensitive for early-stage apoptosis.[4][7]
ATP Assay Quantifies ATP levels as a measure of metabolically active cells.Highly sensitive and rapid.ATP levels can be influenced by factors other than cytotoxicity.
Annexin V/PI Differentiates between apoptotic and necrotic cells.Provides mechanistic insight into the mode of cell death.Requires flow cytometry or fluorescence microscopy.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and controls for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed cells (positive control).[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Plate_Cells Plate Cells in 96-well Plate Cell_Culture->Plate_Cells Treat_Cells Treat Cells with this compound and Controls Plate_Cells->Treat_Cells Prepare_Buxbodine Prepare this compound Dilutions Prepare_Buxbodine->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate MTT_Assay MTT Assay (Viability) Incubate->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubate->LDH_Assay Apoptosis_Assay Apoptosis Assay (Mechanism) Incubate->Apoptosis_Assay Read_Plates Read Plates (Spectrophotometer/Fluorometer) MTT_Assay->Read_Plates LDH_Assay->Read_Plates Apoptosis_Assay->Read_Plates Calculate_IC50 Calculate % Viability/ Cytotoxicity & IC50 Read_Plates->Calculate_IC50 Interpret Interpret Results Calculate_IC50->Interpret

Caption: Workflow for assessing the cytotoxicity of this compound in neuronal cell lines.

Signaling_Pathway Buxbodine_B This compound AChE Acetylcholinesterase (AChE) Buxbodine_B->AChE Inhibition Acetylcholine Increased Acetylcholine AChE->Acetylcholine Degrades Muscarinic_Receptor Muscarinic Receptors Acetylcholine->Muscarinic_Receptor Activation Nicotinic_Receptor Nicotinic Receptors Acetylcholine->Nicotinic_Receptor Activation Downstream_Signaling Downstream Signaling Cascades (e.g., Ca2+ influx, IP3) Muscarinic_Receptor->Downstream_Signaling Nicotinic_Receptor->Downstream_Signaling Mitochondrial_Stress Mitochondrial Stress Downstream_Signaling->Mitochondrial_Stress Potential Overstimulation Apoptosis_Pathway Apoptosis Pathway Activation Mitochondrial_Stress->Apoptosis_Pathway Cell_Death Neuronal Cell Death Apoptosis_Pathway->Cell_Death

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Validation & Comparative

Buxbodine B vs. Donepezil: A Comparative Guide on Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acetylcholinesterase (AChE) inhibitory activities of Buxbodine B and Donepezil. The data presented is intended to support research and development efforts in the field of neurodegenerative diseases, particularly Alzheimer's disease, where acetylcholinesterase inhibition is a key therapeutic strategy.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and Donepezil against acetylcholinesterase.

CompoundIC50 for AcetylcholinesteraseSource Organism for AChE
This compound50 µMNot specified in available literature
Donepezil6.7 nMNot specified in available literature

Note: The significant difference in IC50 values highlights Donepezil's substantially higher potency as an acetylcholinesterase inhibitor compared to this compound.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The following is a detailed methodology for determining the acetylcholinesterase inhibitory activity of a compound, based on the widely used Ellman's method. This spectrophotometric assay is a common procedure for screening potential AChE inhibitors.

Objective: To determine the concentration of a test compound required to inhibit 50% of acetylcholinesterase activity (IC50).

Materials:

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound, Donepezil) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • Assay Protocol:

    • In each well of the 96-well plate, add the following in order:

      • Phosphate buffer

      • A specific volume of the test compound dilution (or solvent for control wells).

      • AChE solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Add DTNB solution to each well.

    • Initiate the enzymatic reaction by adding ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • The IC50 value is determined from the resulting dose-response curve by identifying the concentration at which 50% inhibition is achieved.

Signaling Pathway of Acetylcholinesterase in Alzheimer's Disease

Acetylcholinesterase plays a crucial role in the cholinergic signaling pathway, which is significantly impaired in Alzheimer's disease. The following diagram illustrates the normal function of this pathway and the impact of its inhibition.

Acetylcholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ChAT Choline Acetyltransferase AcetylCoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft Release Reuptake Choline Reuptake AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding Choline_cleft Choline AChE->Choline_cleft Acetate Acetate AChE->Acetate Choline_cleft->Reuptake Recycling Signal Signal Transduction AChR->Signal Buxbodine_Donepezil This compound / Donepezil Buxbodine_Donepezil->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound and Donepezil on acetylcholinesterase.

Experimental Workflow for IC50 Determination

The logical flow of an experiment to determine the IC50 value of a compound for acetylcholinesterase is depicted in the diagram below.

IC50_Determination_Workflow start Start: Prepare Reagents (AChE, ATCI, DTNB, Buffers) prep_compounds Prepare Serial Dilutions of Test Compounds (this compound, Donepezil) start->prep_compounds assay_setup Set up 96-Well Plate Assay: - Buffer - Test Compound - AChE prep_compounds->assay_setup incubation Incubate at 37°C assay_setup->incubation add_dtnb Add DTNB Solution incubation->add_dtnb start_reaction Initiate Reaction with ATCI add_dtnb->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. Log[Concentration]) calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of acetylcholinesterase inhibitors.

Buxbodine B: A Comparative Efficacy Analysis Against Other Buxus Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological efficacy of Buxbodine B against other notable alkaloids isolated from the Buxus genus. The analysis focuses on two key areas of therapeutic interest: acetylcholinesterase (AChE) inhibition, relevant to neurodegenerative diseases, and cytotoxicity against cancer cell lines. The data presented is compiled from multiple peer-reviewed studies to offer an objective overview for researchers, scientists, and drug development professionals.

Acetylcholinesterase (AChE) Inhibitory Activity

This compound has been identified as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[3] this compound exhibits moderate inhibition of AChE with a reported IC50 value of 50 µM.[1][2]

To contextualize the efficacy of this compound, the following table compares its AChE inhibitory activity with that of other Buxus alkaloids.

AlkaloidIC50 (µM) vs. AChESource Species
This compound 50 Buxus spp.
O2-NatafuranamineStrong Inhibition (IC50 not specified)Buxus natalensis
O10-NatafuranamineStrong Inhibition (IC50 not specified)Buxus natalensis
BuxafuranamideStrong Inhibition (IC50 not specified)Buxus natalensis
Neostigmine0.02-0.37 (Kᵢ)N/A (Reference Compound)
Physostigmine0.02-0.37 (Kᵢ)N/A (Reference Compound)
(+/-)-Huperzine A0.02-0.37 (Kᵢ)N/A (Reference Compound)
Tacrine0.03N/A (Reference Compound)

Note: Some studies indicate "strong inhibition" without providing specific IC50 values. Kᵢ values for reference compounds are included for perspective on high-potency inhibitors.[4]

Cytotoxicity Against Human Cancer Cell Lines

A significant number of Buxus alkaloids have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against a range of human tumor cell lines. This section compares the cytotoxic profile of various Buxus alkaloids, providing a benchmark for the potential of this compound in this therapeutic area.

AlkaloidCell LineIC50 (µM)Source Species
Buxmicrophylline PMCF-7> 40Buxus microphylla
Buxmicrophylline QMCF-7> 40Buxus microphylla
Buxmicrophylline RMCF-74.51Buxus microphylla
Buxmicrophylline RHL-6015.58Buxus microphylla
Buxmicrophylline RSMMC-772110.23Buxus microphylla
Buxmicrophylline RA-5499.87Buxus microphylla
Buxmicrophylline RSW4808.65Buxus microphylla
Compound 36 (unnamed)A27800.48Buxus sinica
Compound 36 (unnamed)ES21.33Buxus sinica
KBA01HT29 (p53 R273H)6.00 ± 2.03Buxus spp.
Cisplatin (Control)VariousVariesN/A

Data compiled from multiple sources, highlighting the most potent compounds identified.[5][6][7]

Experimental Protocols

The data presented in this guide is predominantly derived from two key experimental assays: the Ellman's method for acetylcholinesterase inhibition and the MTT assay for cytotoxicity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure cholinesterase activity.[8]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.[8][9][10] The rate of TNB production is proportional to the enzyme activity.

General Protocol:

  • A reaction mixture is prepared in a 96-well plate containing phosphate buffered saline (PBS, pH 8.0), DTNB solution, and the test compound (e.g., this compound) at various concentrations.

  • The acetylcholinesterase enzyme (from electric eel or other sources) is added to the wells.

  • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

  • The absorbance is measured kinetically at 412 nm over a period of time using a microplate reader.

  • The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the untreated control.

  • The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Ellman's Method Workflow A Prepare reaction mixture (PBS, DTNB, Buxus Alkaloid) B Add Acetylcholinesterase (AChE) A->B C Initiate reaction with Acetylthiocholine (ATCh) B->C D AChE hydrolyzes ATCh to Thiocholine C->D E Thiocholine reacts with DTNB to produce yellow TNB D->E F Measure absorbance at 412 nm (kinetic) E->F G Calculate % Inhibition and IC50 Value F->G

Caption: Workflow for determining AChE inhibition using the Ellman's method.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.

General Protocol:

  • Human cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the Buxus alkaloids for a specified period (e.g., 48 or 72 hours).[5][11]

  • After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plate is incubated for a further 3-4 hours to allow for the formation of formazan crystals.

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with Buxus Alkaloids A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Mitochondrial dehydrogenases (viable cells) convert MTT to purple formazan D->E F Solubilize formazan crystals (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate % Viability and IC50 Value G->H G Buxus_Alkaloid Buxus Alkaloid ROS ↑ Reactive Oxygen Species (ROS) Buxus_Alkaloid->ROS p53 ↑ p53 expression Buxus_Alkaloid->p53 BCL2 ↓ BCL-2 expression Buxus_Alkaloid->BCL2 Caspases Activation of Caspase-9, -3, -7 ROS->Caspases p53->Caspases BCL2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Validating the Bioactivity of Buxbodine B: A Comparative Guide for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of Buxbodine B, a natural steroidal alkaloid, with a focus on its potential validation in animal models. While in vitro studies have established its primary mechanism of action as acetylcholinesterase (AChE) inhibition, in vivo data is crucial for assessing its therapeutic potential. This document outlines a proposed experimental framework for the in vivo validation of this compound, drawing comparisons with the established AChE inhibitors, Donepezil and Rivastigmine.

In Vitro Bioactivity of this compound

This compound has been identified as a moderate inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests its potential as a therapeutic agent for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.

CompoundTargetIC50 (in vitro)Source
This compound Acetylcholinesterase (AChE)10.8-98 μMBuxus macowanii
DonepezilAcetylcholinesterase (AChE)5.7 - 6.7 nMSynthetic
RivastigmineAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)AChE: 4.4 μM, BuChE: 0.2 μMSynthetic

Proposed In Vivo Validation of this compound: A Comparative Framework

Due to the current lack of published in vivo studies for this compound, this section outlines a standard experimental workflow for its validation, based on established protocols for the well-characterized AChE inhibitors, Donepezil and Rivastigmine.

Experimental Workflow for In Vivo Efficacy Testing

cluster_0 Animal Model Induction cluster_1 Treatment Administration cluster_2 Behavioral Assessment cluster_3 Biochemical and Histological Analysis A Rodent Selection (e.g., Wistar Rats, C57BL/6 Mice) B Induction of Cognitive Deficit (e.g., Scopolamine injection, Aβ peptide infusion) A->B C Grouping: - Vehicle Control - this compound (various doses) - Positive Control (Donepezil/Rivastigmine) B->C D Route of Administration (e.g., Oral gavage, Intraperitoneal injection) C->D E Morris Water Maze (Spatial Learning and Memory) D->E F Y-Maze / T-Maze (Spontaneous Alternation, Working Memory) D->F G Passive Avoidance Test (Fear-motivated Memory) D->G H Brain Tissue Collection G->H I AChE Activity Assay H->I J Neurotransmitter Level Analysis (e.g., Acetylcholine) H->J K Histopathology (e.g., Neuronal viability, Plaque deposition) H->K

Figure 1: Proposed experimental workflow for in vivo validation of this compound.

Comparative In Vivo Efficacy Data of Established AChE Inhibitors

The following tables summarize representative data from animal studies on Donepezil and Rivastigmine, which would serve as benchmarks for evaluating the in vivo efficacy of this compound.

Donepezil: In Vivo Efficacy in Rodent Models
Animal ModelConditionTreatment ProtocolKey Findings
Wistar RatsScopolamine-induced amnesia3 mg/kg, p.o.Significantly reversed scopolamine-induced deficits in spatial memory in the Morris water maze.[1]
BALB/c MiceChemotherapy-induced cognitive impairment1 mg/kg, i.p.Ameliorated cognitive deficits in spatial memory and learning tasks.[2]
Tg2576 MiceAlzheimer's disease model2.5 mg/kg/dayImproved contextual and cued memory deficits.
Rivastigmine: In Vivo Efficacy in Rodent Models
Animal ModelConditionTreatment ProtocolKey Findings
Wistar RatsScopolamine-induced amnesia1.0 mg/kg, s.c.Significantly improved performance in the passive avoidance test.[3]
Sprague-Dawley RatsScopolamine-induced amnesia0.5-2.5 mg/kg, i.p.Antagonized deficits in working and reference memory in the Morris water maze.[4]
RatsKetamine-induced cognitive deficit1.0 mg/kg, i.p.Reversed cognitive deficits and normalized acetylcholinesterase activity in the cortex, hippocampus, and striatum.[5]

Signaling Pathway of Acetylcholinesterase Inhibition

The therapeutic rationale for using AChE inhibitors is to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetyl-CoA + Choline B Choline Acetyltransferase (ChAT) A->B C Acetylcholine (ACh) B->C D Acetylcholine (ACh) C->D Release E Acetylcholinesterase (AChE) D->E H Muscarinic & Nicotinic Receptors D->H Binding F Choline + Acetate E->F Hydrolysis G This compound / Other AChE Inhibitors G->E Inhibition I Signal Transduction (Enhanced Cholinergic Signaling) H->I

References

Buxbodine B: A Comparative Analysis with Leading Natural Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel therapeutic agents for neurodegenerative diseases such as Alzheimer's, natural compounds remain a vital source of inspiration. This guide provides a detailed comparison of Buxbodine B, a steroidal alkaloid from the Buxus genus, with other prominent natural acetylcholinesterase (AChE) inhibitors: galantamine, huperzine A, and physostigmine. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their inhibitory potentials supported by experimental data.

Quantitative Comparison of AChE Inhibitory Activity

The primary mechanism for symptomatic treatment of Alzheimer's disease involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The efficacy of AChE inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

CompoundChemical ClassNatural SourceAChE IC50 (µM)
This compound Steroidal AlkaloidBuxus species50[1][2]
Galantamine AlkaloidGalanthus species (snowdrop)0.41[3]
Huperzine A AlkaloidHuperzia serrata (Chinese club moss)0.082[4][5]
Physostigmine AlkaloidPhysostigma venenosum (Calabar bean)0.117[6]

Note: IC50 values can vary between studies depending on the specific experimental conditions.

From the data, it is evident that while this compound demonstrates inhibitory activity against acetylcholinesterase, its potency is moderate when compared to the established natural AChE inhibitors galantamine, huperzine A, and physostigmine, which exhibit significantly lower IC50 values.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a notable decline in acetylcholine levels.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces AChE_Inhibitor AChE Inhibitor (e.g., this compound) AChE_Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of acetylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman et al. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound and other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AChE enzyme in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds to be assayed.

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, add:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the test compound solution at various concentrations (or solvent for the control)

      • 20 µL of the AChE enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction and Measurement:

    • To initiate the reaction, add 20 µL of the ATCI substrate solution to each well.

    • Immediately following the addition of the substrate, add 20 µL of the DTNB solution to each well.

    • Measure the absorbance of the wells at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound, a member of the diverse family of Buxus alkaloids, exhibits moderate acetylcholinesterase inhibitory activity.[1][2] While its potency is less pronounced than that of well-established natural inhibitors like galantamine, huperzine A, and physostigmine, the unique steroidal scaffold of this compound may offer a foundation for the development of new, synthetically optimized AChE inhibitors. Further structure-activity relationship studies on this compound and related compounds could unveil novel pharmacophores for the design of future therapeutics for Alzheimer's disease and other cholinergic-deficient conditions. The continued exploration of natural products remains a cornerstone of innovative drug discovery.

References

A Head-to-Head Comparison of Buxbodine B and Galantamine for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of Buxbodine B and galantamine, two distinct alkaloids recognized for their inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their biochemical properties, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction

Galantamine is a well-established, clinically approved medication for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2][3] It is a tertiary alkaloid originally isolated from plants of the Amaryllidaceae family and is also produced synthetically.[4] this compound is a steroidal alkaloid isolated from plants of the Buxus genus, which has demonstrated notable AChE inhibitory activity in preclinical studies.[5] This guide aims to provide an objective, data-driven comparison of these two compounds to inform further research and development in the pursuit of novel Alzheimer's therapies.

Quantitative Data Summary

ParameterThis compoundGalantamine
Molecular Formula C₂₆H₄₁NO₂[5][6]C₁₇H₂₁NO₃[4]
Molecular Weight 399.61 g/mol [5]287.35 g/mol [4]
AChE IC₅₀ 10.8 - 98 µM (commonly cited as 50 µM)[5]0.41 µM - 5.13 µM
Physical Appearance White amorphous powder[5]White powder
Solubility Soluble in DMSO, methanol, and chloroform; limited water solubility.[5]Soluble in DMSO and ethanol.

Mechanism of Action

Both this compound and galantamine exert their primary therapeutic effect through the inhibition of acetylcholinesterase. However, galantamine possesses a dual mechanism of action that distinguishes it from many other AChE inhibitors.

This compound: The primary reported biological activity of this compound is the inhibition of acetylcholinesterase.[5] The specifics of its binding and whether it exhibits a competitive or non-competitive inhibitory mechanism have not been extensively detailed in the available literature. Further research is also needed to determine its selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE).

Galantamine: Galantamine is a competitive and reversible inhibitor of acetylcholinesterase.[1][4] In addition to its action on AChE, galantamine is also an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][4] This allosteric modulation enhances the action of acetylcholine at these receptors, leading to increased cholinergic neurotransmission.[1] This dual mechanism of action is believed to contribute to its clinical efficacy.

Galantamine_Mechanism cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to nAChR->Postsynaptic Activates Galantamine Galantamine Galantamine->AChE Inhibits Galantamine->nAChR Allosterically Modulates

Figure 1. Dual mechanism of action of galantamine in the cholinergic synapse.

Experimental Protocols

The inhibitory activity of both this compound and galantamine against acetylcholinesterase is typically determined using the Ellman's method. This colorimetric assay is a widely accepted standard for measuring cholinesterase activity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of a compound on the activity of acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine by AChE. The rate of color formation is proportional to the enzyme's activity and is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound, galantamine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., galantamine of a known concentration) in the appropriate solvent.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0).

      • 10 µL of the test compound solution (or solvent for control).

      • 10 µL of AChE solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, AChE, ATCI, DTNB) Add_Buffer Add Buffer, Compound, and AChE Prep_Reagents->Add_Buffer Prep_Compounds Prepare Serial Dilutions of Test Compounds Prep_Compounds->Add_Buffer Incubate Incubate (10 min, 25°C) Add_Buffer->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_ATCI Add ATCI (Initiate Reaction) Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm Add_ATCI->Measure_Absorbance Calc_Rate Calculate Reaction Rate Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC₅₀ Value Calc_Inhibition->Calc_IC50

Figure 2. Experimental workflow for the Ellman's method.

Conclusion and Future Perspectives

Both this compound and galantamine demonstrate inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease therapy. Galantamine is a clinically established drug with a well-characterized dual mechanism of action. This compound, a natural product from the Buxus genus, also shows promise as an AChE inhibitor, though it is significantly less potent than galantamine based on the available in vitro data.

A significant limitation in the direct comparison of these two compounds is the lack of head-to-head studies conducted under identical experimental conditions. Furthermore, the pharmacological profile of this compound remains largely unexplored. Future research should focus on:

  • Direct comparative studies: Evaluating the AChE and BuChE inhibitory activities of this compound and galantamine in parallel to obtain a more accurate comparison of their potency and selectivity.

  • Mechanism of inhibition studies: Determining whether this compound acts as a competitive, non-competitive, or mixed-type inhibitor of AChE.

  • In vivo efficacy and safety: Investigating the effects of this compound in animal models of Alzheimer's disease to assess its therapeutic potential and safety profile.

A deeper understanding of the structure-activity relationships of Buxus alkaloids like this compound could provide valuable insights for the design of novel and potent acetylcholinesterase inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Buxbodine B: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Buxbodine B is a critical component of laboratory safety and regulatory compliance. Due to its classification as a steroidal alkaloid and an acetylcholinesterase inhibitor, this compound waste should be managed as potentially hazardous. This guide provides essential, step-by-step information for its safe handling and disposal.

Immediate Safety and Waste Classification

In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandatory. The compound's chemical lineage and biological activity suggest potential toxicity. Therefore, all waste materials containing this compound, including the pure compound, solutions, and contaminated labware, should be classified and handled as hazardous chemical waste.

Before proceeding with any disposal activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations, ensuring full compliance.

Personal Protective Equipment (PPE) and Spill Management

When handling this compound in any form, the following personal protective equipment is essential:

  • Gloves: Chemical-resistant nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of aerosolization of the powder, use a respirator within a certified chemical fume hood.

In the event of a spill, immediately alert personnel in the vicinity. For minor spills, trained individuals can use an appropriate absorbent material for liquids or carefully sweep up solids to minimize dust. All contaminated materials, including PPE, must be collected in a sealed container and treated as hazardous waste. Major spills require evacuation and immediate notification of the EHS department.

Disposal Procedures: From Laboratory to Final Disposition

The guiding principle for this compound disposal is to prevent its release into the environment. Sewer and regular trash disposal are strictly prohibited.

On-Site Neutralization for Small Residual Quantities:

For trace amounts of this compound remaining in laboratory glassware, a chemical degradation step can be considered by trained personnel in a controlled environment. This typically involves hydrolysis with an acid or base to break down the active molecule. However, the efficacy of this method for this compound has not been formally documented. Any treated material must still be disposed of as hazardous waste.

Consolidated Waste Disposal:

All this compound waste streams must be segregated and collected in designated, properly labeled hazardous waste containers.

  • Solid Waste: Collect the pure compound and any contaminated disposable materials in a sealed, robust container.

  • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed container. The solvent and estimated concentration should be clearly marked.

Contact your EHS department to arrange for the collection and disposal of the waste. The standard and most effective method for the final disposition of organic hazardous waste is high-temperature incineration by a licensed waste management facility.

Data Summary and Disposal Overview

For quick reference, the key properties of this compound and a summary of disposal recommendations are provided below.

Table 1: Key Properties of this compound

PropertyValue
Molecular Formula C₂₆H₄₁NO₂
Molecular Weight 399.61 g/mol
Appearance White amorphous powder
Solubility Limited water solubility; Soluble in Dimethyl sulfoxide (DMSO), Methanol, and Chloroform
Chemical Class Steroidal Alkaloid
Primary Biological Activity Acetylcholinesterase Inhibitor

Table 2: this compound Disposal Methods

MethodSuitabilityKey Considerations
Licensed Hazardous Waste Incineration Recommended The safest and most compliant method for all this compound waste.
On-Site Chemical Degradation For Residual Amounts Only Requires expertise and a controlled setting; treated waste is still hazardous.
Landfill/Sewer Disposal Prohibited Poses a significant risk of environmental contamination and is non-compliant.

Visual Guidance: Disposal Workflow and Hypothetical Degradation

To further clarify the disposal process, the following diagrams illustrate the decision-making workflow and a simplified, hypothetical degradation pathway.

Disposal_Decision_Workflow start Start: this compound Waste Generated classify Classify Waste: Presume Hazardous (Steroidal Alkaloid, AChE Inhibitor) start->classify consult_ehs Consult Institutional Environmental Health & Safety (EHS) classify->consult_ehs ppe Wear Appropriate PPE consult_ehs->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate package Package in sealed, labeled hazardous waste containers segregate->package arrange_pickup Arrange for waste pickup by EHS for incineration package->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

Hypothetical_Degradation_Pathway cluster_0 Hypothetical Degradation via Hydrolysis buxbodine This compound (Steroidal Alkaloid) hydrolysis Acid or Base Hydrolysis buxbodine->hydrolysis products Potential Degradation Products (Less Biologically Active) hydrolysis->products neutralization Neutralization products->neutralization final_waste Neutralized Aqueous Waste (Dispose as Hazardous Waste) neutralization->final_waste

Caption: Simplified hypothetical degradation pathway for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

Personal protective equipment for handling Buxbodine B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Buxbodine B

IMMEDIATE ACTION REQUIRED: REVIEW ALL SAFETY PROTOCOLS BEFORE HANDLING this compound.

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Chemical and Physical Properties

This compound is a steroidal alkaloid with the molecular formula C26H41NO2 and a molecular weight of 399.61 g/mol .[1][2] It typically presents as a white amorphous powder.[1] While it has limited solubility in water, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform.[1]

PropertyValueSource
Molecular FormulaC26H41NO2[1][2]
Molecular Weight399.61 g/mol [1][2]
AppearanceWhite amorphous powder[1]
SolubilityLimited in water; Soluble in DMSO, methanol, chloroform[1]
Storage2-8°C in a sealed container, protected from moisture and light[1]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound to minimize exposure to potential hazards.[3] The appropriate level of PPE should be determined by a thorough risk assessment of the specific procedures being performed.

PPE CategoryMinimum RequirementRecommended for High-Risk Procedures
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles or a full-face shield[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Double-gloving with compatible chemical-resistant gloves
Body Protection Laboratory coatChemical-resistant apron or coveralls[6]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodA NIOSH-approved respirator may be required for operations that generate dust or aerosols.[7]

Note: Always inspect PPE for signs of degradation or contamination before and after use.[6] Contaminated PPE must be decontaminated or disposed of as hazardous waste.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[4]

  • Spill Kit: A chemical spill kit appropriate for solid compounds should be available and personnel trained in its use.

2. Weighing and Aliquoting:

  • Designated Area: Designate a specific area within the fume hood for weighing and handling this compound.

  • Avoid Dust Generation: Handle the powder carefully to avoid creating dust. Use appropriate tools (e.g., spatulas) to transfer the compound.

  • Static Control: Use anti-static weigh paper or an ionizer to prevent electrostatic discharge, which can cause the powder to disperse.

3. Solution Preparation:

  • Solvent Selection: Use the appropriate solvent (e.g., DMSO, methanol, chloroform) as required by the experimental protocol.[1]

  • Closed System: Whenever possible, dissolve this compound in a closed system to prevent the release of vapors.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Experimental Use:

  • Containment: Perform all experimental procedures involving this compound within a designated and appropriately ventilated area.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[7]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh paper, pipette tips, gloves, contaminated labware) should be collected in a designated, labeled hazardous waste container.[8]

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container. Do not pour this compound solutions down the drain.[9]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.[9]

2. Decontamination:

  • Work Surfaces: Decontaminate all work surfaces and equipment that have come into contact with this compound. Use an appropriate cleaning agent and follow with a thorough rinse.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with laboratory detergent and water.

3. Waste Pickup:

  • Labeling: Ensure all waste containers are properly labeled with the contents and hazard information.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal Request: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (MW: 399.61 g/mol )

  • Anhydrous DMSO

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and appropriate tips

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution. For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 399.61 g/mol = 0.0039961 g = 3.9961 mg

  • Weigh this compound: In a chemical fume hood, carefully weigh out approximately 4 mg of this compound onto anti-static weigh paper. Record the exact mass.

  • Transfer to Vial: Transfer the weighed this compound powder into a labeled microcentrifuge tube or vial.

  • Add Solvent: Based on the actual mass of this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molarity (mol/L) x Molecular Weight ( g/mol ))

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Storage: Store the 10 mM this compound stock solution at -20°C or -80°C in a tightly sealed container to prevent degradation.

Workflow Diagram

Buxbodine_B_Handling_Workflow Safe Handling and Disposal Workflow for this compound prep Preparation - Assess Risks - Don PPE - Prepare Fume Hood weigh Weighing - Use Designated Area - Minimize Dust - Use Anti-Static Tools prep->weigh dissolve Dissolution - Add Solvent in Hood - Vortex to Dissolve - Label Solution weigh->dissolve experiment Experimental Use - Work in Containment - Avoid Contact - Follow Protocol dissolve->experiment decon Decontamination - Clean Work Surfaces - Decontaminate Glassware experiment->decon waste Waste Disposal - Segregate Solid & Liquid Waste - Use Labeled Containers - Contact EHS decon->waste

Caption: Safe Handling and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.